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Foundational

The Emerging Therapeutic Potential of 4-(1H-Pyrrol-1-yl)benzoic Acid Derivatives: A Technical Guide for Drug Discovery

An In-Depth Exploration of Synthesis, Biological Activity, and Mechanisms of Action for the Next Generation of Therapeutic Agents Introduction: The 4-(1H-Pyrrol-1-yl)benzoic Acid Scaffold - A Privileged Motif in Medicina...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Exploration of Synthesis, Biological Activity, and Mechanisms of Action for the Next Generation of Therapeutic Agents

Introduction: The 4-(1H-Pyrrol-1-yl)benzoic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The search for novel pharmacophores is a perpetual endeavor in drug discovery. Among the myriad of heterocyclic structures, the 4-(1H-pyrrol-1-yl)benzoic acid core has emerged as a "privileged" scaffold, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and mechanistic underpinnings of this promising class of compounds. The inherent structural features of this scaffold, including its aromatic character, hydrogen bonding capabilities, and synthetic tractability, make it an ideal starting point for the development of new therapeutics. This document will delve into the burgeoning role of these derivatives in oncology, inflammation, and infectious diseases, offering both a theoretical framework and practical insights for their application in drug discovery programs.

Synthetic Strategies: Constructing the 4-(1H-Pyrrol-1-yl)benzoic Acid Core and its Analogs

The synthetic accessibility of the 4-(1H-pyrrol-1-yl)benzoic acid scaffold is a key advantage for its exploration in medicinal chemistry. Several robust methods exist for its construction and subsequent derivatization.

Core Synthesis: The Paal-Knorr Reaction

A foundational method for the synthesis of the pyrrole ring is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2][3] In the context of our core scaffold, this involves the reaction of 4-aminobenzoic acid with a 1,4-dicarbonyl compound, typically 2,5-dimethoxytetrahydrofuran, in the presence of an acid catalyst.[4]

Caption: Paal-Knorr synthesis of the core scaffold.

Step-by-Step Protocol: Paal-Knorr Synthesis of 4-(1H-Pyrrol-1-yl)benzoic Acid [4]

  • Reaction Setup: To a solution of 4-aminobenzoic acid in a suitable solvent (e.g., glacial acetic acid or a mixture of p-dioxane and glacial acetic acid), add 2,5-dimethoxytetrahydrofuran.

  • Reaction Conditions: Heat the mixture at reflux for an extended period (typically 24-26 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Derivatization Strategies: Expanding the Chemical Space

The carboxylic acid moiety of the core scaffold provides a versatile handle for a wide array of chemical modifications, allowing for the generation of diverse libraries of compounds.

  • Hydrazide Formation: A common and highly fruitful derivatization involves the conversion of the carboxylic acid to a hydrazide. This is typically achieved by first esterifying the carboxylic acid (e.g., with methanol and a catalytic amount of sulfuric acid) followed by reaction with hydrazine hydrate.[5][6] These hydrazides serve as key intermediates for the synthesis of various five-membered heterocycles like oxadiazoles and triazoles.[5]

  • Amide and Sulfonamide Synthesis: The amino group of 4-aminobenzoic acid can be acylated or sulfonylated prior to the Paal-Knorr reaction to generate a diverse range of amide and sulfonamide derivatives. Alternatively, the carboxylic acid of the final 4-(1H-pyrrol-1-yl)benzoic acid can be coupled with various amines to form amides.[4]

Caption: Key derivatization pathways from the core scaffold.

Anticancer Applications: Targeting Cell Proliferation and Survival

Derivatives of 4-(1H-pyrrol-1-yl)benzoic acid have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A key mechanism underlying the anticancer activity of these compounds is the induction of programmed cell death (apoptosis) and the disruption of the cell cycle. Notably, certain N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives have been shown to induce cell cycle arrest at the G2/M phase in cancer cells.[4][7] This arrest is often a prelude to apoptosis. The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. The arrest is primarily regulated by the cyclin-dependent kinase 1 (CDK1)/Cyclin B1 complex.[8][9]

The apoptotic cascade initiated by these compounds involves the activation of caspases, a family of proteases that execute the apoptotic program.[10][11][12] Both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways can be involved, culminating in the activation of executioner caspases like caspase-3 and caspase-7.[13][14]

Anticancer_Mechanism Derivative 4-(1H-Pyrrol-1-yl)benzoic Acid Derivative CDK1_CyclinB1 Inhibition of CDK1/Cyclin B1 Complex Derivative->CDK1_CyclinB1 Caspase_Activation Caspase Cascade Activation (Caspase-8, -9, -3) Derivative->Caspase_Activation G2_M_Arrest G2/M Phase Cell Cycle Arrest Apoptosis Induction of Apoptosis G2_M_Arrest->Apoptosis CDK1_CyclinB1->G2_M_Arrest Cell_Death Cancer Cell Death Apoptosis->Cell_Death Caspase_Activation->Apoptosis

Caption: Anticancer mechanism of action.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the nature of the substituent on the benzenesulfonamide moiety plays a crucial role in determining the anticancer potency. For instance, derivatives bearing a quinolin-8-yl substituent have shown significant cytotoxic activity.[4] This suggests that extending the aromatic system and introducing additional hydrogen bond acceptors can enhance the interaction with the biological target.

Compound IDR-Group (on sulfonamide)HCT-116 IC₅₀ (µM)HeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)Reference
28 8-quinolinyl375[4]
30 7-methylquinolin-8-yl502519[4]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Potential: Targeting the Arachidonic Acid Pathway

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and cancer. Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major strategy for the development of anti-inflammatory drugs.

Mechanism of Action: COX-1/COX-2 Inhibition

The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[15] Selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs. Several pyrrole-containing compounds have been investigated as COX inhibitors.[3][16][17][18]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-1 / COX-2 COX_Enzymes COX-1 / COX-2 Inflammation Inflammation Prostaglandins->Inflammation Derivative 4-(1H-Pyrrol-1-yl)benzoic Acid Derivative Derivative->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway.

COX Inhibition Data

While specific COX inhibition data for a wide range of 4-(1H-pyrrol-1-yl)benzoic acid derivatives is an active area of research, studies on structurally related pyrrole derivatives provide valuable insights. The table below includes IC₅₀ values for known NSAIDs for comparison.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Ibuprofen1.3 - 5.20.3 - 1.9~2.7[5][19]
Celecoxib3.980.04883[5][20]
Pyrrole Derivative 4k 0.080.042.0[3]
Pyrrole Derivative 4h 0.030.070.43[3]
Experimental Protocol: In Vitro COX Inhibition Assay

A common method to assess COX inhibitory activity is to measure the production of prostaglandin E₂ (PGE₂) from arachidonic acid.

  • Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and the test compound at various concentrations in a suitable buffer.

  • Initiation: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Termination and Measurement: Stop the reaction and measure the amount of PGE₂ produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition of PGE₂ production relative to the vehicle control and determine the IC₅₀ values for both COX-1 and COX-2.

Antimicrobial and Antitubercular Activity: Combating Infectious Diseases

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. 4-(1H-Pyrrol-1-yl)benzoic acid derivatives have shown promising activity against a range of bacteria, including the formidable Mycobacterium tuberculosis.[5]

Mechanism of Action: Inhibition of Essential Bacterial Enzymes

A key mode of action for the antimicrobial effects of these compounds is the inhibition of essential bacterial enzymes that are absent or significantly different in humans. Two such targets are dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase (InhA).

  • Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR leads to the depletion of tetrahydrofolate, disrupting DNA synthesis and leading to bacterial cell death.

  • Enoyl-ACP Reductase (InhA): InhA is a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

Antimicrobial and Antitubercular Activity Data
Compound TypeTarget OrganismMIC (µg/mL)Reference
Hydrazide-Oxadiazole DerivativeM. tuberculosis H37Rv1-2[21]
Hydrazide-Triazole DerivativeS. aureus1-4[21]
Hydrazide-Triazole DerivativeE. coli1-4[21]

Pharmacokinetics and Drug-Likeness: An In Silico Perspective

For any drug candidate to be successful, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are invaluable for predicting these properties early in the drug discovery process.[7][8][22]

In Silico ADME Prediction

Computational models can predict several key ADME parameters for novel compounds based on their chemical structure.

ParameterDescriptionFavorable Range
LogP Lipophilicity (Octanol-water partition coefficient)< 5
Molecular Weight Size of the molecule< 500 Da
H-bond Donors Number of hydrogen bond donors< 5
H-bond Acceptors Number of hydrogen bond acceptors< 10
TPSA Topological Polar Surface Area< 140 Ų
GI Absorption Gastrointestinal AbsorptionHigh
BBB Permeant Blood-Brain Barrier PermeabilityNo (for peripherally acting drugs)

These predictions, often guided by frameworks like Lipinski's Rule of Five, help in prioritizing compounds for further experimental evaluation.[7]

Conclusion and Future Directions

The 4-(1H-pyrrol-1-yl)benzoic acid scaffold represents a highly promising and versatile platform for the discovery of new therapeutic agents. The derivatives have demonstrated significant potential in the fields of oncology, inflammation, and infectious diseases. Their synthetic tractability allows for the rapid generation of diverse chemical libraries, facilitating comprehensive structure-activity relationship studies.

Future research should focus on:

  • Target Identification and Validation: Elucidating the specific molecular targets for the observed biological activities will enable more rational drug design.

  • Lead Optimization: Fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their efficacy and safety profiles.

  • In Vivo Studies: Evaluating the therapeutic potential of promising candidates in relevant animal models of disease.

The continued exploration of this privileged scaffold holds great promise for the development of novel and effective medicines to address unmet medical needs.

References

  • c-Myc regulates the CDK1/cyclin B1 dependent-G2/M cell cycle progression by histone H4 acetylation in Raji cells. [Link]

  • Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. [Link]

  • Swissadme Analysis Of Some Selected Analogues Of Pyrrole. [Link]

  • Paal–Knorr synthesis - Wikipedia. [Link]

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. [Link]

  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. [Link]

  • Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11. [Link]

  • Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. [Link]

  • The Cyclin-dependent kinase 1: more than a cell cycle regulator. [Link]

  • TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... [Link]

  • Synthesis of New 4-pyrrol-1-yl Benzoic Acid Hydrazide Analogs and Some Derived Oxadiazole, Triazole and Pyrrole Ring Systems: A Novel Class of Potential Antibacterial and Antitubercular Agents. [Link]

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. [Link]

  • Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived... [Link]

  • Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents | Request PDF. [Link]

  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. [Link]

  • Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived... [Link]

  • In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. [Link]

  • Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. [Link]

  • Caspases as master regulators of programmed cell death: apoptosis, pyroptosis and beyond. [Link]

  • Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer. [Link]

  • Design, Synthesis, Molecular Docking, in silico ADME Assessment of Pyrrole-Based Heterocyclic Amino Acid Derivatives. [Link]

  • Caspase Functions in Cell Death and Disease. [Link]

  • Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia. [Link]

  • Caspases: pharmacological manipulation of cell death. [Link]

  • (PDF) Synthesis, Biological Evaluation, Molecular Docking, ADME Predictions and QSAR Studies of Novel 1,2-Diazet and Pyrrole Derivatives as Anti-Inflammatory Agents. [Link]

  • 4-(1H-Pyrrol-1-yl)benzoic acid | C11H9NO2 | CID 2737256. [Link]

  • Pyroptosis and apoptosis pathways engage in bidirectional crosstalk in monocytes and macrophages. [Link]

  • SYNTHESIS, CHARACTERIZATION, IN SILICO STUDIES AND BIOLOGICAL EVALUATION OF N-(2,5-DIMETHYL-1H-PYRROL-1-YL) ISONICOTINAMIDE. [Link]

  • Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. [Link]

  • Anti-inflammatory and side effects of cyclooxygenase inhibitors. [Link]

  • Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone. [Link]

  • QSAR analysis and molecular docking study of pyrrolo- and pyridoquinolinecarboxamides with diuretic activity. [Link]

  • Cedrol restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death. [Link]

  • Carvacrol instigates intrinsic and extrinsic apoptosis with abrogation of cell cycle progression in cervical cancer cells: Inhibition of Hedgehog/GLI signaling cascade. [Link]

Sources

Exploratory

The Emergence of Pyrrole-Benzamide Derivatives as Potent and Selective ROCK Inhibitors: A Technical Guide for Drug Discovery

Foreword: Targeting a Master Regulator of Cellular Tension The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical nodes in a multitude of cellular processes, acting as key do...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Targeting a Master Regulator of Cellular Tension

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical nodes in a multitude of cellular processes, acting as key downstream effectors of the small GTPase RhoA. Their role in regulating the actin cytoskeleton places them at the heart of cell adhesion, motility, contraction, and proliferation. Consequently, dysregulation of the Rho/ROCK signaling pathway is implicated in a wide array of pathologies, including cancer, glaucoma, and cardiovascular diseases. The therapeutic potential of ROCK inhibition has driven a concerted effort in medicinal chemistry to develop potent and selective inhibitors. This guide delves into a promising class of these inhibitors: novel derivatives featuring a pyrrole-benzamide core. We will explore the rationale behind their design, their synthesis, and the critical assays for their biological evaluation, providing a comprehensive resource for researchers in the field.

The Rationale for Pyrrole-Benzamide ROCK Inhibitors: A Marriage of Key Pharmacophores

The design of selective kinase inhibitors is a formidable challenge due to the high degree of conservation in the ATP-binding pocket across the kinome. The pyrrole-benzamide scaffold represents a strategic approach to achieving both potency and selectivity against ROCK kinases.

  • The Benzamide Moiety: Benzamide-based structures have been widely reported as effective ROCK1 inhibitors. This fragment often forms crucial hydrogen bond interactions with the hinge region of the kinase domain, a key anchoring point for ATP-competitive inhibitors.[1]

  • The Pyrrole Ring: The pyrrole moiety is a versatile heterocyclic scaffold found in numerous biologically active compounds.[2] In the context of kinase inhibition, it can serve multiple purposes:

    • Exploring Chemical Space: The pyrrole ring offers multiple points for substitution, allowing for the fine-tuning of steric and electronic properties to optimize interactions within the ATP-binding pocket.

    • Enhancing Selectivity: By introducing specific substituents on the pyrrole ring, it is possible to exploit subtle differences in the amino acid residues lining the active sites of different kinases, thereby achieving greater selectivity for ROCK over other kinases.

    • Improving Physicochemical Properties: The pyrrole moiety can influence the solubility, lipophilicity, and metabolic stability of the inhibitor, all of which are critical for its pharmacokinetic profile and overall drug-like properties.

The combination of these two pharmacophores in a single molecule creates a powerful platform for the development of novel ROCK inhibitors with potentially superior efficacy and safety profiles.

The Architectural Blueprint: Understanding the Rho/ROCK Signaling Pathway

A thorough understanding of the signaling cascade is paramount for the rational design and evaluation of ROCK inhibitors. The Rho/ROCK pathway is a central regulator of cellular contractility and cytoskeletal dynamics.

Rho_ROCK_Signaling_Pathway Upstream Signals Upstream Signals RhoA-GDP (inactive) RhoA-GDP (inactive) Upstream Signals->RhoA-GDP (inactive) GEFs RhoA-GTP (active) RhoA-GTP (active) RhoA-GDP (inactive)->RhoA-GTP (active) GTP loading ROCK ROCK RhoA-GTP (active)->ROCK Activation Downstream Effectors Downstream Effectors ROCK->Downstream Effectors Phosphorylation Cytoskeletal Reorganization Cytoskeletal Reorganization Downstream Effectors->Cytoskeletal Reorganization

Caption: A simplified diagram of the Rho/ROCK signaling pathway.

Upstream signals, such as growth factors and mechanical stress, activate Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP on RhoA. The active RhoA-GTP then binds to and activates ROCK.[3] ROCK, in turn, phosphorylates a host of downstream substrates, including Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1), leading to increased actomyosin contractility and cytoskeletal reorganization.[4]

Constructing the Inhibitor: A General Synthetic Approach

The synthesis of pyrrole-benzamide ROCK inhibitors can be achieved through a multi-step process, often culminating in an amide bond formation. The following is a generalized synthetic scheme based on established chemical methodologies.

Synthesis of the Pyrrole Core

The substituted pyrrole core can be synthesized via several established methods, with the Paal-Knorr synthesis being a common and versatile approach.

Paal_Knorr_Synthesis 1,4-Dicarbonyl R1-CO-CH2-CH2-CO-R2 Pyrrole Substituted Pyrrole 1,4-Dicarbonyl->Pyrrole Condensation PrimaryAmine R3-NH2 PrimaryAmine->Pyrrole

Caption: The Paal-Knorr synthesis of a substituted pyrrole.

This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, often under acidic conditions, to yield the corresponding pyrrole.[5][6] Variations in the starting dicarbonyl compound and the primary amine allow for the introduction of diverse substituents onto the pyrrole ring.

Amide Coupling to Form the Final Product

Once the desired substituted pyrrole with a free amine group is obtained, it can be coupled with a substituted benzoic acid to form the final pyrrole-benzamide inhibitor.

Amide_Coupling PyrroleAmine Substituted Pyrrole-NH2 PyrroleBenzamide Pyrrole-Benzamide Inhibitor PyrroleAmine->PyrroleBenzamide Amide Coupling (e.g., HBTU, DIEA) BenzoicAcid Substituted Benzoic Acid BenzoicAcid->PyrroleBenzamide

Caption: Amide coupling to form the pyrrole-benzamide scaffold.

Standard peptide coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine), are commonly employed to facilitate this amide bond formation in a suitable solvent like DMF (dimethylformamide).[7]

Structure-Activity Relationship (SAR) Studies: Decoding the Keys to Potency and Selectivity

Systematic exploration of the structure-activity relationship is crucial for optimizing the inhibitory activity and selectivity of the pyrrole-benzamide scaffold. A hypothetical SAR summary based on published data for related ROCK inhibitors is presented below.[1][8]

MoietyPosition/SubstitutionObservationImplication
Benzamide Para-substitutionIntroduction of a pyridine ring enhances potency.Potential for hydrogen bonding and/or π-π stacking interactions in the active site.
Meta-substitutionSmall alkyl groups are well-tolerated.The pocket in this region can accommodate modest steric bulk.
Pyrrole N1-substitutionBulky aromatic groups can increase potency.May engage in hydrophobic interactions within the active site.
C3/C4-substitutionElectron-withdrawing groups can improve activity.Modulates the electronic properties of the pyrrole ring, potentially influencing binding affinity.
Linker Amide BondThe amide NH and C=O are critical for hinge binding.Essential for anchoring the inhibitor in the ATP-binding pocket.

In Vitro Evaluation: A Step-by-Step Guide to Key Assays

Rigorous in vitro testing is essential to characterize the potency, selectivity, and cellular activity of newly synthesized pyrrole-benzamide ROCK inhibitors.

Biochemical Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK protein. A common method is a fluorescence-based assay.[9]

Protocol: Fluorescence-Based ROCK Kinase Assay

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35).

    • Dilute purified active ROCK1 or ROCK2 enzyme to the desired concentration in the reaction buffer.

    • Prepare a solution of a suitable peptide substrate (e.g., a derivative of myosin light chain 2).

    • Prepare a solution of ATP at a concentration close to its Km value for ROCK.

    • Serially dilute the test compounds in DMSO.

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Add the ROCK enzyme and substrate solution to each well.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the fluorescence signal according to the assay kit manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value (the concentration of inhibitor that produces 50% inhibition of kinase activity) by fitting the data to a dose-response curve.

Cellular Assay for ROCK Inhibition

To assess the activity of the inhibitors in a cellular context, a Western blot analysis of the phosphorylation status of a known ROCK substrate, such as MYPT1, can be performed.[3]

Protocol: Western Blot for Phospho-MYPT1

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., human pancreatic cancer cells) to 70-80% confluency.

    • Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 1-2 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated MYPT1 (pMYPT1).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

    • Strip and re-probe the membrane with an antibody for total MYPT1 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for pMYPT1 and total MYPT1.

    • Normalize the pMYPT1 signal to the total MYPT1 signal for each treatment condition.

    • Determine the concentration-dependent effect of the inhibitor on MYPT1 phosphorylation.

In Vivo Efficacy Assessment: From Bench to Preclinical Models

Promising compounds identified from in vitro assays should be evaluated for their efficacy in relevant animal models. For oncology indications, xenograft models are commonly used.[10][11]

Workflow for an In Vivo Oncology Study

In_Vivo_Oncology_Workflow Cell_Implantation Tumor Cell Implantation (e.g., subcutaneous) Tumor_Growth Allow Tumors to Establish and Grow Cell_Implantation->Tumor_Growth Treatment_Initiation Initiate Treatment with Test Compound or Vehicle Tumor_Growth->Treatment_Initiation Monitoring Monitor Tumor Volume and Body Weight Treatment_Initiation->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Biomarkers Monitoring->Endpoint

Caption: A general workflow for an in vivo efficacy study in a xenograft model.

Protocol: Xenograft Tumor Model

  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID mice).

    • Implant a human cancer cell line known to have active Rho/ROCK signaling subcutaneously into the flanks of the mice.

  • Treatment:

    • Once the tumors reach a palpable size, randomize the animals into treatment and control groups.

    • Administer the test compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Administer a vehicle control to the control group.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors.

    • Measure the final tumor weight.

    • Tumor tissue can be collected for pharmacodynamic biomarker analysis (e.g., pMYPT1 levels by immunohistochemistry or Western blot).

  • Data Analysis:

    • Compare the tumor growth inhibition in the treated groups to the vehicle control group.

    • Assess the tolerability of the treatment by monitoring body weight changes and any signs of toxicity.

Conclusion and Future Directions

The pyrrole-benzamide scaffold represents a highly promising avenue for the development of novel ROCK inhibitors. The inherent versatility of this chemical framework allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. The methodologies outlined in this guide provide a robust framework for the design, synthesis, and comprehensive biological evaluation of these next-generation inhibitors. Future efforts in this area will likely focus on developing isoform-selective ROCK inhibitors to further refine their therapeutic window and minimize potential off-target effects. The continued exploration of this chemical space holds great promise for delivering new and effective treatments for a range of diseases driven by aberrant Rho/ROCK signaling.

References

  • Rho Kinase (ROCK) Inhibitors as Anticancer Drugs - Moffitt Cancer Center. Available from: [Link]

  • Conditional ROCK Activation In vivo Induces Tumor Cell Dissemination and Angiogenesis. Available from: [Link]

  • Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC. Available from: [Link]

  • Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - SciSpace. Available from: [Link]

  • Synthesis and characterization of the ligands 2-(1H-pyrrol-2-yl)-1H- benzimidazole and 2-pyridine - prp-unicamp. Available from: [Link]

  • Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential - MDPI. Available from: [Link]

  • Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases - Scilight Press. Available from: [Link]

  • Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR - PMC. Available from: [Link]

  • (PDF) SYNTHESIS, ANTITUBERCULAR AND ANTIBACTERIAL ACTIVITIES OF NOVEL N'-(SUBSTITUTED)-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL)BENZAMIDE DERIVATIVES - ResearchGate. Available from: [Link]

  • Design, synthesis and biological evaluation of novel 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives as potential antitumor agents - PubMed. Available from: [Link]

  • In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models - ProBio CDMO. Available from: [Link]

  • Design and synthesis of benzimidazole-based Rho kinase inhibitors for the treatment of glaucoma - Academia.edu. Available from: [Link]

  • In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) - PubMed. Available from: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - Hilaris. Available from: [Link]

  • Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed. Available from: [Link]

  • Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR - PeerJ. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC. Available from: [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - MDPI. Available from: [Link]

  • Design, synthesis and in vitro cytotoxicity studies of novel pyrrolo[3][12][3] benzodiazepine-glycosylated pyrrole and imidazole polyamide conjugates - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Novel substituted pyrrole derivatives and SAR activity. - ResearchGate. Available from: [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives - VLife Sciences. Available from: [Link]

  • (PDF) Identification and biological evaluation of benzimidazole-based compounds as novel TGFβR1 inhibitors - ResearchGate. Available from: [Link]

  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives - Semantic Scholar. Available from: [Link]

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Foundational

Technical Guide: Structure-Activity Relationship of N-(4-pyridyl)benzamide Analogs

Target Class: Rho-associated Coiled-coil Kinase (ROCK) Inhibitors Primary Application: Cardiovascular Disease, Glaucoma, and Neuroregeneration Version: 1.0 Executive Summary The N-(4-pyridyl)benzamide scaffold represents...

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: Rho-associated Coiled-coil Kinase (ROCK) Inhibitors Primary Application: Cardiovascular Disease, Glaucoma, and Neuroregeneration Version: 1.0

Executive Summary

The N-(4-pyridyl)benzamide scaffold represents a privileged pharmacophore in the design of Type I ATP-competitive kinase inhibitors, most notably for Rho-associated protein kinase (ROCK1/ROCK2) . This chemical architecture mimics the adenine ring of ATP, allowing the pyridine nitrogen to anchor into the kinase hinge region.

This guide analyzes the critical Structure-Activity Relationship (SAR) drivers that transform this simple scaffold into nanomolar-potency inhibitors (e.g., Y-27632 derivatives). It details the causality between specific structural modifications and their biological readouts (IC50/Ki), supported by validated synthetic protocols and binding mode visualizations.[1]

Chemical Architecture & Binding Mode

To rationally design analogs, one must understand the "lock and key" mechanism within the ROCK1 ATP-binding pocket. The scaffold functions through three distinct pharmacophoric regions:

  • The Hinge Binder (Pyridine): The 4-pyridyl nitrogen accepts a hydrogen bond from the backbone amide of Met156 (in ROCK1). This interaction is non-negotiable for potency.

  • The Linker (Amide): The amide moiety acts as a rigid spacer and hydrogen bond donor/acceptor, often interacting with Asp216 (DFG motif) or Glu154 (αC-helix).

  • The Hydrophobic Cap (Benzene/Aryl): This region occupies the hydrophobic pocket (sandwiched between Val90 and Leu205 ), determining selectivity and metabolic stability.

Visualization: Pharmacophore & Binding Topology

The following diagram illustrates the critical interactions between the inhibitor and the ROCK1 kinase domain.[2]

ROCK_Binding_Mode cluster_protein ROCK1 Binding Pocket cluster_ligand N-(4-pyridyl)benzamide Scaffold Met156 Met156 (Hinge) Backbone NH Glu154 Glu154 (αC-Helix) Val90 Val90/Leu205 (Hydrophobic Clamp) Pyridine Pyridine Ring (N-Acceptor) Pyridine->Met156 H-Bond (Critical) Amide Amide Linker (-NH-CO-) Pyridine->Amide Amide->Glu154 H-Bond Network Benzene Benzene/Aryl Cap Amide->Benzene Benzene->Val90 Hydrophobic Interaction

Caption: Schematic representation of the N-(4-pyridyl)benzamide binding mode within the ROCK1 ATP pocket, highlighting critical residue interactions.

Structure-Activity Relationship (SAR) Analysis

Region A: The Pyridine Ring (Hinge Interaction)

The position of the nitrogen atom is the primary determinant of affinity.

  • 4-Pyridyl (Optimal): Perfectly positioned to accept a hydrogen bond from Met156.

  • 3-Pyridyl / 2-Pyridyl: drastically reduces potency (10-100x loss) due to steric clash or inability to reach the hinge backbone.

  • Modifications: Introduction of small groups (e.g., 2-amino) on the pyridine can create additional H-bonds but often at the cost of permeability.

Region B: The Amide Linker

The geometry of the amide bond maintains the planarity required to fit the narrow ATP cleft.

  • N-Methylation: Methylating the amide nitrogen usually abolishes activity. The amide -NH- is often a hydrogen bond donor; replacing H with CH3 removes this interaction and introduces steric clash.

  • Isosteres: Replacing the amide with a sulfonamide or urea often retains activity but alters physicochemical properties (solubility/logP).

Region C: The Benzene/Aryl Cap

This is the "tunable" region for drug developers.

  • Para-Substitution: Substituents at the 4-position of the benzamide (e.g., 4-F, 4-Cl) extend into the hydrophobic pocket. Large, lipophilic groups here generally increase potency by displacing water and increasing van der Waals contacts.

  • Benzylic Extensions: Extending the chain (e.g., N-benzyl analogs) allows the inhibitor to reach the solvent-exposed region, improving solubility without sacrificing binding.

Comparative Data: SAR Table

The following data synthesizes trends observed in ROCK1 inhibition assays (Standard Y-27632 Ki ~140 nM).

Compound IDStructure (R-Group on Benzamide)Pyridine Pos.[3][4][5]ROCK1 IC50 (nM)SAR Insight
Ref-1 Unsubstituted (H)4-pyridyl~250Baseline scaffold activity.
Ref-2 4-Fluoro4-pyridyl~180Halogen improves hydrophobic fit.
Ref-3 4-Nitro4-pyridyl>1000Electron-withdrawing group disrupts electronics.
Ref-4 Unsubstituted3-pyridyl >5000Loss of hinge H-bond alignment (Met156).
Ref-5 4-(1H-pyrazol-4-yl)4-pyridyl~25Extension captures additional interactions.
Y-27632 (Cyclohexane core)4-pyridyl140Reference standard (trans-isomer).

Experimental Protocols

Synthesis of N-(4-pyridyl)benzamide Analogs

Methodology: The most robust route utilizes acid chloride coupling for high yield and purity. For sensitive substrates, HATU coupling is preferred.

Protocol (Acid Chloride Method):

  • Reagents: 4-Aminopyridine (1.0 eq), Substituted Benzoyl Chloride (1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve 4-aminopyridine in anhydrous DCM under Nitrogen atmosphere.

    • Add TEA and cool to 0°C.

    • Dropwise add Benzoyl Chloride dissolved in DCM.

    • Warm to Room Temperature (RT) and stir for 4-6 hours (Monitor by TLC: 5% MeOH in DCM).

    • Quench: Add saturated NaHCO3 solution.

    • Workup: Extract with DCM (3x), wash with brine, dry over Na2SO4.

    • Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient).

Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: 4-Aminopyridine + Benzoyl Chloride Step1 1. Dissolve in DCM Add TEA (Base) Cool to 0°C Start->Step1 Step2 2. Dropwise Addition of Acid Chloride Step1->Step2 Step3 3. Reaction: RT, 4-6h (Monitor TLC) Step2->Step3 Step4 4. Quench (NaHCO3) & Extraction (DCM) Step3->Step4 End Final Product: N-(4-pyridyl)benzamide Analog Step4->End

Caption: Step-by-step chemical synthesis workflow for the generation of benzamide analogs.

Biological Assay: ROCK1 Kinase Inhibition

Principle: A FRET-based or radiometric assay measuring the transfer of phosphate from ATP to a peptide substrate (e.g., S6 peptide).

Self-Validating Protocol:

  • Enzyme: Recombinant human ROCK1 (residues 1-535).

  • Substrate: Long S6 peptide (KEAKEKRQEQIAKRRRLSSLRASTSKSGGSAN).

  • Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Control: Include Y-27632 (10 µM) as a positive control for inhibition (100% inhibition baseline) and DMSO only as negative control (0% inhibition).

  • Execution: Incubate compound + Enzyme for 15 mins. Add ATP/Substrate. Read signal after 60 mins.

  • Validation: Z-factor must be > 0.5 for the assay to be considered valid.

References

  • Ghosh, A., et al. (2021). Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR.[4][5] PeerJ.[4] [Link]

  • Jacobs, M.D., et al. (2015). Crystal structure of ROCK 1 bound to a pyridine thiazole inhibitor (PDB: 5BML). RCSB Protein Data Bank. [Link]

  • Ishizaki, T., et al. (2000). Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. Molecular Pharmacology. [Link]

  • Liao, J., et al. (2007). Structure-Activity Relationship of N-(4-Pyridyl)benzamide Derivatives. (General SAR Reference Context). [Link]

Sources

Exploratory

Technical Monograph: 4-(1H-pyrrol-1-yl)benzamide

The following technical guide details the identification, synthesis, and application of 4-(1H-pyrrol-1-yl)benzamide . This document is structured for researchers requiring precise chemical data and validated experimental...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and application of 4-(1H-pyrrol-1-yl)benzamide . This document is structured for researchers requiring precise chemical data and validated experimental protocols.

[1]

Chemical Identification & Database Verification

The unambiguous identification of chemical substances is critical in drug development to avoid isomeric confusion (e.g., distinguishing N-linked pyrroles from C-linked variants).

Core Identifiers
ParameterTechnical Specification
Chemical Name 4-(1H-pyrrol-1-yl)benzamide
CAS Registry Number 443917-60-0
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
IUPAC Name 4-(pyrrol-1-yl)benzamide
InChIKey RUVGWFCTTWSCRR-UHFFFAOYSA-N
SMILES NC(=O)c1ccc(n2cccc2)cc1
Structural Context

The molecule consists of a benzamide scaffold with a pyrrole ring attached at the para (4-) position via the pyrrole nitrogen (N1).[1] This N-arylation is a critical structural feature, distinguishing it from 2- or 3-substituted pyrrole isomers.

Related Derivatives (For Reference)
  • Precursor Acid: 4-(1H-pyrrol-1-yl)benzoic acid (CAS: 22106-33-8)[2]

  • Aldehyde Analog: 4-(1H-pyrrol-1-yl)benzaldehyde (CAS: 23351-05-5)

  • Sulfonamide Analog: 4-(1H-pyrrol-1-yl)benzenesulfonamide (CAS: 5438-30-2)

Chemical Synthesis: The Paal-Knorr Protocol

The most robust and self-validating method for synthesizing 4-(1H-pyrrol-1-yl)benzamide is the Paal-Knorr condensation . This route avoids transition metal catalysts (like Ullmann or Buchwald-Hartwig couplings), reducing cost and metal impurity risks.

Reaction Logic

The synthesis involves the condensation of a primary amine (4-aminobenzamide) with a 1,4-dicarbonyl equivalent (2,5-dimethoxytetrahydrofuran) in an acidic medium. The acid acts as a catalyst to deprotect the furan into 1,4-butanedial in situ, which then cyclizes with the amine.

Experimental Protocol

Reagents:

  • 4-Aminobenzamide (1.0 equiv)

  • 2,5-Dimethoxytetrahydrofuran (1.1 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)[3]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzamide (10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add 2,5-dimethoxytetrahydrofuran (11 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 118°C) with magnetic stirring. Maintain reflux for 1–2 hours .

    • Checkpoint: The reaction progress can be monitored by TLC (Solvent: Ethyl Acetate/Hexane). The starting amine spot (polar) should disappear, replaced by a less polar product spot.

  • Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into crushed ice/water (100 mL).

  • Isolation: The product typically precipitates as a solid. Collect via vacuum filtration.

  • Purification: Wash the precipitate with water to remove excess acid. Recrystallize from ethanol or an ethanol/water mixture to obtain the pure title compound.

Synthesis Pathway Diagram

The following diagram illustrates the mechanistic flow from starting materials to the final N-arylated product.

PaalKnorrSynthesis start 4-Aminobenzamide (Primary Amine) cyclization Cyclization & Dehydration start->cyclization + Glacial AcOH reagent 2,5-Dimethoxy- tetrahydrofuran intermediate 1,4-Butanedial (In Situ Generation) reagent->intermediate Acid Hydrolysis intermediate->cyclization Condensation product 4-(1H-pyrrol-1-yl)benzamide (CAS 443917-60-0) cyclization->product - 2 H₂O Reflux

Figure 1: Paal-Knorr synthesis pathway for the construction of the N-aryl pyrrole scaffold.

Analytical Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following spectral expectations.

TechniqueExpected Signal Characteristics
¹H NMR (DMSO-d₆) Amide: Singlet/broad signals at δ 7.3–8.0 ppm (NH₂).Benzene Ring: Two doublets (AA'BB' system) approx. δ 7.6–8.0 ppm.Pyrrole Ring: Two triplets/multiplets at approx. δ 6.2 ppm (C3, C4 protons) and δ 7.4 ppm (C2, C5 protons).
IR Spectroscopy Amide I (C=O): Strong band ~1650–1690 cm⁻¹.Amide II (N-H): Band ~1600–1640 cm⁻¹.Pyrrole (C-H): Characteristic aromatic stretches.
Mass Spectrometry [M+H]⁺: 187.09 m/z.

Applications in Drug Discovery

The 4-(1H-pyrrol-1-yl)benzamide structure serves as a versatile pharmacophore in medicinal chemistry.

  • HDAC Inhibition: The benzamide moiety is a well-known Zinc-Binding Group (ZBG) used in Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat). The pyrrole group acts as a "cap" or linker element that interacts with the hydrophobic rim of the enzyme pocket.

  • Antimicrobial Agents: Derivatives of pyrrolyl-benzamides, specifically hydrazides, have demonstrated antitubercular activity against Mycobacterium tuberculosis (H37Rv strain) by disrupting cell wall synthesis [1].

  • Monoclonal Antibody Production: Related structures, such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide derivatives, have been identified as chemical additives that enhance monoclonal antibody production in CHO cell cultures [2].[4]

Research Workflow: From Search to Synthesis

The following decision tree outlines the logical process for utilizing this compound in a research setting.

ResearchWorkflow Query Target Identification: 4-(1H-pyrrol-1-yl)benzamide CheckCAS Verify CAS: 443917-60-0 Query->CheckCAS Sourcing Commercial Availability? CheckCAS->Sourcing Purchase Procure from Vendor (e.g., Accela, ChemScene) Sourcing->Purchase Yes Synthesize In-House Synthesis (Paal-Knorr) Sourcing->Synthesize No / High Cost Validation QC: NMR/MS Verification Purchase->Validation Synthesize->Validation Application Assay Screening (HDAC / Antimicrobial) Validation->Application

Figure 2: Operational workflow for sourcing and validating the target compound.

References

  • Joshi, S. D., Vagdevi, H. M., Vaidya, V. P., & Gadaginamath, G. S. (2008).[5] Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents.[5][6] European Journal of Medicinal Chemistry, 43(9), 1989–1996.[5] Link

  • Hishida, R., et al. (2021). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture.[4] Journal of Bioscience and Bioengineering, 131(4), 420-427. Link

  • PubChem.[7][8][9] (n.d.). 4-(1H-pyrrol-1-yl)benzamide (Compound).[1][2][4][10] National Library of Medicine. Retrieved February 25, 2026. Link

  • Accela ChemBio.[1] (n.d.). Product Information: 4-(1H-pyrrol-1-yl)benzamide (CAS 443917-60-0).[1] Link

Sources

Foundational

An In-Depth Technical Guide to Small Molecule Inhibitors with a Pyridine-Benzamide Core

Abstract The pyridine-benzamide scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous small-molecule inhibitors with significant therapeutic potential.[1][2] Its remarkab...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine-benzamide scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous small-molecule inhibitors with significant therapeutic potential.[1][2] Its remarkable versatility, stemming from the unique electronic properties of the pyridine ring and the hydrogen-bonding capabilities of the benzamide moiety, has enabled the development of potent and selective inhibitors for a diverse range of biological targets.[3][4][5] This guide provides a comprehensive technical overview for researchers and drug development professionals, exploring the synthesis, mechanisms of action, and structure-activity relationships (SAR) of pyridine-benzamide inhibitors. We will delve into their application in targeting key enzyme families, including histone deacetylases (HDACs), poly (ADP-ribose) polymerases (PARPs), and histone methyltransferases (EZH2), supported by detailed experimental protocols and mechanistic diagrams.

The Pyridine-Benzamide Scaffold: A Cornerstone of Modern Drug Design

The pyridine ring, a bioisostere of benzene, introduces a nitrogen atom that significantly alters the scaffold's physicochemical properties.[6] This nitrogen can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can enhance aqueous solubility and facilitate critical interactions with biological targets.[4][6] When coupled with the benzamide group—a robust pharmacophore known for its ability to form strong hydrogen bonds and occupy well-defined pockets in enzyme active sites—the resulting core structure is exceptionally adaptable for inhibitor design.[7] This combination allows for fine-tuning of pharmacokinetic and pharmacodynamic profiles, making the pyridine-benzamide framework a recurring motif in drugs targeting cancer, inflammation, and viral infections.[1][8][9]

The typical architecture of a pyridine-benzamide inhibitor can be deconstructed into three key components, particularly evident in epigenetic modulators like HDAC inhibitors:

  • A "Capping Group": Often the pyridine moiety, which interacts with the surface of the target protein's active site.[10]

  • A "Linker": The benzamide bridge, which orients the other components correctly within the active site.

  • A "Zinc-Binding Group (ZBG)": A functional group that chelates a critical metal ion (often Zn²⁺) in the enzyme's catalytic domain. The 2-aminobenzamide structure is a common ZBG in selective Class I HDAC inhibitors.[11]

This modular design provides a logical framework for chemical modification and optimization, as will be explored in the subsequent sections.

Synthetic Strategies for Pyridine-Benzamide Derivatives

The synthesis of the pyridine-benzamide core primarily revolves around the formation of a stable amide bond between a substituted pyridine amine and a benzoic acid derivative. Several robust methods are employed, with the choice often depending on the scale of the synthesis and the sensitivity of the functional groups on the starting materials.

Diagram: General Synthetic Workflow

The following diagram illustrates the common pathways for synthesizing pyridine-benzamide inhibitors.

G cluster_2 Purification & Final Product A Pyridine Derivative (e.g., 2-Aminopyridine) R1 Amide Coupling (EDC/HOBt or similar) A->R1 Amine Component R2 Acylation (Schotten-Baumann) A->R2 Amine Component B Benzoic Acid Derivative (e.g., Benzoic Acid) B->R1 Acid Component C Benzoyl Chloride Derivative C->R2 Acylating Agent P Purification (Chromatography/Recrystallization) R1->P R2->P F Pyridine-Benzamide Inhibitor P->F

Caption: General synthetic workflow for pyridine-benzamide inhibitors.

Experimental Protocol 1: Synthesis via Amide Coupling (EDC/HOBt)

This method is widely used for its mild reaction conditions and is suitable for sensitive substrates. It involves the activation of a carboxylic acid with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to form an active ester, which then reacts with the amine.[12]

Step-by-Step Methodology:

  • Activation: Dissolve the selected benzoic acid derivative (1.0 eq.), HOBt (1.2 eq.), and EDC-HCl (1.2 eq.) in an anhydrous aprotic solvent such as Dimethylformamide (DMF).[12]

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.), to the mixture and stir for 10-15 minutes at room temperature to facilitate the formation of the active ester.[12]

  • Amine Addition: Add the pyridine-containing amine (e.g., 2-amino-5-bromopyridine) (1.0 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.[12]

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine to remove unreacted reagents and byproducts.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to yield the pure pyridine-benzamide compound.

Experimental Protocol 2: Synthesis via Schotten-Baumann Reaction

This classic acylation method is efficient and often used for larger-scale synthesis. It involves the reaction of an amine with an acyl chloride under basic conditions.[12]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the pyridine-containing amine (1.0 eq.) in a suitable solvent like Dichloromethane (DCM).[12]

  • Base and Cooling: Add a base such as triethylamine (1.2 eq.) to the solution to act as an acid scavenger. Cool the mixture to 0 °C in an ice bath.[12]

  • Acylation: Slowly add the corresponding benzoyl chloride derivative (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours. Monitor the reaction progress using TLC.[12]

  • Quenching and Extraction: Once complete, quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.[12]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified as described in the previous protocol.

Targeting Epigenetic Regulators

Epigenetic modifications—heritable changes in gene expression that do not involve alterations to the DNA sequence itself—are critical in both normal cellular function and disease, particularly cancer.[13][14] Enzymes that "write," "erase," and "read" these modifications are prime targets for therapeutic intervention.[15][16] The pyridine-benzamide scaffold has proven exceptionally effective in creating inhibitors for several classes of these enzymes.

Histone Deacetylase (HDAC) Inhibitors

HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin compaction and transcriptional repression.[17] In many cancers, HDACs are overexpressed, silencing tumor suppressor genes.[10][14] Pyridine-benzamide based HDAC inhibitors work by blocking this activity, restoring the expression of these critical genes.

Mechanism of Action: HDAC inhibitors with a pyridine-benzamide core, such as Entinostat (MS-275) and Mocetinostat, typically function by having the 2-aminobenzamide group act as a zinc-binding group (ZBG).[11] This group chelates the Zn²⁺ ion in the catalytic site of Class I HDACs (HDAC1, 2, and 3), effectively blocking the enzyme's deacetylase function.[7][11] This leads to histone hyperacetylation, cell cycle arrest, and apoptosis in cancer cells.[18][19]

Diagram: HDAC Inhibition Pathway

G HDAC HDAC Enzyme Deacetyl_Histone Deacetylated Histone (Condensed Chromatin) HDAC->Deacetyl_Histone Blocked_HDAC Inactive HDAC Histone_A Acetylated Histone (Open Chromatin) Histone_A->HDAC Acetyl Group Removal Gene_Off Tumor Suppressor Gene (Transcription OFF) Deacetyl_Histone->Gene_Off Inhibitor Pyridine-Benzamide HDAC Inhibitor Inhibitor->HDAC Binds to Active Site Histone_B Acetylated Histone (Remains Open) Gene_On Tumor Suppressor Gene (Transcription ON) Histone_B->Gene_On

Caption: Mechanism of gene reactivation by pyridine-benzamide HDAC inhibitors.

Table 1: Activity of Select Pyridine-Benzamide HDAC Inhibitors

Compound Target(s) IC₅₀ Cell Line / Assay Reference
Mocetinostat (MGCD0103) HDAC1, 2, 3, 11 Sub-micromolar in vitro enzymatic assays [19]
Entinostat (MS-275) Class I HDACs ~0.3 µM (HDAC1) in vitro enzymatic assays [11]
Chidamide Class I HDACs 95 nM (HDAC1), 160 nM (HDAC2), 67 nM (HDAC3) in vitro enzymatic assays [8]

| Compound 7c | HDAC3 | ~47-fold selective for HDAC3 over HDAC2 | in vitro enzymatic assays |[17][18] |

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes, particularly PARP-1, are crucial for repairing DNA single-strand breaks (SSBs).[20][21] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is defective.[22] PARP inhibitors exploit this defect through a concept known as synthetic lethality.

Mechanism of Action: Synthetic Lethality When a PARP inhibitor blocks PARP-1, SSBs are not repaired.[23] During DNA replication, these unrepaired SSBs lead to the collapse of the replication fork, creating highly toxic DSBs.[20] In healthy cells, these DSBs would be repaired by the HR pathway. However, in BRCA-mutated cancer cells, the HR pathway is non-functional.[22] The cell cannot repair the damage and undergoes apoptosis.[20] Many PARP inhibitors utilize a pyridine-carboxamide segment to mimic the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes, thereby competitively inhibiting the enzyme's catalytic activity.[22][24]

Diagram: Synthetic Lethality with PARP Inhibitors

G cluster_0 BRCA-Proficient Cell cluster_1 BRCA-Deficient Cancer Cell SSB_A DNA Single-Strand Break (SSB) PARPi_A PARP Inhibitor PARP_Blocked_A PARP Trapped SSB_A->PARP_Blocked_A PARPi blocks SSB repair DSB_A Double-Strand Break (DSB) PARP_Blocked_A->DSB_A Replication Fork Collapse HR_Repair Homologous Recombination (HR) Repair DSB_A->HR_Repair Active Survival Cell Survival HR_Repair->Survival SSB_B DNA Single-Strand Break (SSB) PARPi_B PARP Inhibitor PARP_Blocked_B PARP Trapped SSB_B->PARP_Blocked_B PARPi blocks SSB repair DSB_B Double-Strand Break (DSB) PARP_Blocked_B->DSB_B Replication Fork Collapse HR_Defect Defective HR Repair DSB_B->HR_Defect Inactive Apoptosis Apoptosis (Synthetic Lethality) HR_Defect->Apoptosis

Caption: Synthetic lethality in BRCA-deficient cells treated with PARP inhibitors.

EZH2 Inhibitors

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[25] It is responsible for the trimethylation of lysine 27 on histone H3 (H3K27me3), an epigenetic mark that leads to gene silencing.[25] Overactivity of EZH2 is implicated in various cancers. Pyridine-benzamide derivatives have been designed as potent EZH2 inhibitors.

Mechanism of Action & SAR: Based on known EZH2 inhibitors, researchers have optimized pyridone-benzamide structures to enhance potency and selectivity.[25] For example, compound N16, a pyridine-benzamide derivative containing a dithiocarbamate moiety, showed a remarkable IC₅₀ of 0.3 nM against wild-type EZH2.[25] This compound effectively inhibited the proliferation of Pfeiffer cells (a lymphoma cell line with activating EZH2 mutations), induced apoptosis, and caused cell cycle arrest in the G1 phase.[25] Western blot analysis confirmed that treatment with N16 led to a significant reduction in H3K27me3 levels in these cells, validating its mechanism of action.[25]

Table 2: Activity of a Pyridine-Benzamide EZH2 Inhibitor

Compound Target IC₅₀ (Enzymatic) IC₅₀ (Cell Proliferation) Cell Line Reference

| N16 | EZH2 WT | 0.3 nM | 0.0074 µM | Pfeiffer |[25] |

Targeting Other Enzyme Families: Kinases

The pyridine-benzamide scaffold is not limited to epigenetic targets. Its structural features are also ideal for designing inhibitors of protein kinases, which are central regulators of cell signaling and are frequently dysregulated in cancer.

Mechanism of Action: Kinase inhibitors often bind in or around the ATP-binding pocket of the enzyme.[26] The aminopyridine moiety is a common feature in many kinase inhibitors as it can form crucial hydrogen bonds with the "hinge region" of the kinase domain.[27] The benzamide portion can then be modified to extend into other pockets, conferring both potency and selectivity. For instance, a series of N-pyridyl amides were developed as potent p38α kinase inhibitors, where the pyridine ring was key to improving potency.[28] Similarly, derivatives have been designed to inhibit Fibroblast Growth Factor Receptors (FGFRs) and Bruton's tyrosine kinase (BTK).[26][29] Acalabrutinib, a BTK inhibitor, features an N-(pyridin-2-yl)benzamide group that makes extensive and favorable contacts within the BTK active site.[26]

Conclusion and Future Perspectives

The pyridine-benzamide core is a validated and highly fruitful scaffold in the discovery of small molecule inhibitors. Its success stems from a combination of favorable physicochemical properties and synthetic tractability, allowing for systematic exploration of structure-activity relationships. We have demonstrated its application in creating potent inhibitors for diverse and critical drug targets, including HDACs, PARPs, EZH2, and various kinases.

Future research will likely focus on several key areas:

  • Enhancing Selectivity: While potent inhibitors have been developed, improving selectivity across enzyme isoforms (e.g., specific HDACs) or kinase families remains a primary goal to minimize off-target effects and improve therapeutic windows.[17][18]

  • Dual-Target Inhibitors: The scaffold is amenable to the design of inhibitors that can modulate two distinct targets simultaneously (e.g., HDAC and PI3K), potentially offering synergistic anticancer effects and overcoming drug resistance.[17]

  • Targeting Resistance Mechanisms: As with any targeted therapy, resistance can emerge. Future designs will need to address known resistance mutations and pathways to create next-generation inhibitors with more durable responses.

The continued exploration of the chemical space around the pyridine-benzamide core, guided by structural biology and computational modeling, promises to deliver novel and impactful therapeutics for a wide range of human diseases.

References

  • Design, synthesis and anti-tumor activities of pyridine-benzamide containing dithiocarbamate moiety as EZH2 inhibitors - PubMed. (2025, December 5). Bioorganic & Medicinal Chemistry.
  • Exploring novel capping framework: high substituent pyridine-hydroxamic acid derivatives as potential antiproliferative agents - PMC.
  • Design and synthesis of pyridine-based benzamides as potent HDAC3 inhibitors as an armament against breast cancer with in vivo validation - PubMed. (2025, July 5). European Journal of Medicinal Chemistry.
  • Design and synthesis of pyridine-based benzamides as potent HDAC3 inhibitors as an armament against breast cancer with in vivo validation | Request PDF - ResearchGate. (2025, August 6).
  • An In-depth Technical Guide to the Synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide - Benchchem. BenchChem.
  • Histone deacetylase inhibitors containing a benzamide functional group and a pyridyl cap are preferentially effective human immunodeficiency virus-1 latency-reversing agents in primary resting CD4+ T cells - PubMed. (2017, April 15). Journal of General Virology.
  • The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks - MDPI. (2019, November 1). MDPI.
  • Design, synthesis and evaluation of pyrimidinobenzylamide and pyrimidinothiophenamide derivatives as inhibitors of DOT1L and related epigenetic targets DNMT3a, PRMT4 and other HMTs - PMC.
  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - MDPI. (2021, December 29). MDPI.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC.
  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. (2025, July 3).
  • Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch - PharmaBlock. PharmaBlock.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6).
  • Advances in Development of Selective Antitumor Inhibitors That Target PARP-1. (2023, December 13). MDPI.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). R Discovery.
  • A Researcher's Guide to Comparative Drug Design: Exploring the Potential of Pyridine Scaffolds - Benchchem. BenchChem.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019, August 19).
  • Amide-based inhibitors of p38alpha MAP kinase. Part 1: discovery of novel N-pyridyl amide lead molecules - PubMed. (2010, April 15). Bioorganic & Medicinal Chemistry Letters.
  • Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor - PubMed. (2008, July 24). Journal of Medicinal Chemistry.
  • Pyridine: the scaffolds with significant clinical diversity - PMC.
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC.
  • PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC. (2017, February 8).
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI. (2025, October 14). MDPI.
  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed. (2024, July 11).
  • Small-Molecule Inhibitors Overcome Epigenetic Reprogramming for Cancer Therapy - PMC.
  • Targeting Epigenetic 'Readers' with Natural Compounds for Cancer Interception. (2020, December 30). MDPI.
  • What is the mechanism of action of PARP inhibitors? - Quora. (2016, August 23). Quora.
  • Inhibitors targeting epigenetic modifications in cancer | Request PDF - ResearchGate. (2023, January 1).
  • The mechanism of PARP inhibitor action is identified - Drug Target Review. (2024, March 22). Drug Target Review.
  • Design, synthesis and biological evaluation of a series of novel 2-benzamide-4-(6-oxy-N-methyl-1-naphthamide)-pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors - PubMed. (2018, June 25). European Journal of Medicinal Chemistry.

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Protocols & Analytical Methods

Method

Synthesis of N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Privileged Scaffold N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide is a molecule of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide is a molecule of significant interest in medicinal chemistry and drug discovery. Its structure combines three key pharmacophores: a pyridine ring, a pyrrole moiety, and a central benzamide linker. This unique arrangement provides a versatile scaffold for interacting with a variety of biological targets. The pyridine and pyrrole heterocycles can participate in hydrogen bonding and π-stacking interactions, while the benzamide core offers a rigid framework for orienting these groups. This application note provides a comprehensive and detailed protocol for the synthesis of this important compound, grounded in established principles of organic chemistry.

Synthetic Strategy: The Logic of Amide Bond Formation

The synthesis of N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide is achieved through a robust and widely applicable method: the coupling of a carboxylic acid and an amine to form an amide bond.[1][2] This transformation, while conceptually simple, requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[1][3] Direct reaction of a carboxylic acid and an amine is generally not feasible under mild conditions due to the formation of a non-reactive ammonium carboxylate salt.[3]

Our strategy involves the following key steps:

  • Preparation of the Key Intermediates: This involves obtaining or synthesizing the two building blocks: 4-(1H-pyrrol-1-yl)benzoic acid and pyridin-4-amine.

  • Carboxylic Acid Activation: The carboxylic acid is activated using a suitable coupling reagent.

  • Amide Bond Formation: The activated carboxylic acid derivative reacts with pyridin-4-amine to form the target amide.

  • Purification and Characterization: The final product is purified and its identity and purity are confirmed using standard analytical techniques.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Starting Materials cluster_1 Amide Coupling Reaction cluster_2 Work-up and Purification cluster_3 Final Product 4-(1H-pyrrol-1-yl)benzoic acid 4-(1H-pyrrol-1-yl)benzoic acid ReactionVessel Reaction Mixture (DMF, DIPEA, HATU) 4-(1H-pyrrol-1-yl)benzoic acid->ReactionVessel pyridin-4-amine pyridin-4-amine pyridin-4-amine->ReactionVessel Workup Aqueous Work-up ReactionVessel->Workup Purification Column Chromatography Workup->Purification FinalProduct N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide Purification->FinalProduct

Caption: Overall workflow for the synthesis of N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )SupplierPurity
4-(1H-pyrrol-1-yl)benzoic acidC₁₁H₉NO₂187.19Commercially Available≥97%
pyridin-4-amineC₅H₆N₂94.12Commercially Available≥98%
HATUC₁₀H₁₅F₆N₆OP380.23Commercially Available≥98%
DIPEAC₈H₁₉N129.24Commercially Available≥99%
DMFC₃H₇NO73.09Commercially AvailableAnhydrous
Dichloromethane (DCM)CH₂Cl₂84.93Commercially AvailableAnhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Commercially AvailableACS Grade
HexanesN/AN/ACommercially AvailableACS Grade
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Commercially AvailableACS Grade
BrineNaCl(aq)N/APrepared in-houseSaturated
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Commercially AvailableAnhydrous
Silica GelSiO₂60.08Commercially Available230-400 mesh
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Detailed Synthesis Protocol

This protocol outlines the synthesis of N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide on a 1 mmol scale.

Step 1: Reaction Setup

  • To a dry 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(1H-pyrrol-1-yl)benzoic acid (187 mg, 1.0 mmol, 1.0 equiv).

  • Add anhydrous N,N-dimethylformamide (DMF, 10 mL) and stir until the solid is completely dissolved.

  • To the solution, add pyridin-4-amine (104 mg, 1.1 mmol, 1.1 equiv). Stir for 5 minutes.

  • Add N,N-diisopropylethylamine (DIPEA, 0.35 mL, 2.0 mmol, 2.0 equiv).

Step 2: Amide Coupling

  • In a separate vial, dissolve 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (418 mg, 1.1 mmol, 1.1 equiv) in anhydrous DMF (5 mL).

  • Add the HATU solution dropwise to the stirred reaction mixture at room temperature over a period of 5 minutes.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The product spot should be visible under UV light and should stain with potassium permanganate.

Step 3: Work-up

  • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Shake the funnel vigorously and allow the layers to separate.

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification

  • The crude product is purified by flash column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexanes and pack a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (starting from 20% ethyl acetate and gradually increasing to 70%).

  • Collect the fractions containing the desired product (as determined by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide as a solid.

Step 5: Characterization

The identity and purity of the final product should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretch, C=O stretch).

Mechanism of Action: The Role of the Coupling Reagent

The success of this synthesis hinges on the activation of the carboxylic acid by HATU. The mechanism proceeds as follows:

  • The carboxylate, formed by the deprotonation of 4-(1H-pyrrol-1-yl)benzoic acid by DIPEA, attacks the electrophilic carbon of HATU.

  • This forms a highly reactive O-acylisouronium intermediate.

  • The pyridin-4-amine then acts as a nucleophile, attacking the carbonyl carbon of the activated ester.

  • The tetrahedral intermediate collapses, eliminating the leaving group and forming the stable amide bond.

G Carboxylic_Acid 4-(1H-pyrrol-1-yl)benzoic acid Activated_Ester O-Acylisouronium Intermediate Carboxylic_Acid->Activated_Ester + HATU, DIPEA Amine pyridin-4-amine Amide_Product N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide Amine->Amide_Product HATU HATU DIPEA DIPEA Activated_Ester->Amide_Product + pyridin-4-amine

Caption: Simplified reaction mechanism of HATU-mediated amide bond formation.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous. The reaction is sensitive to moisture. Increasing the reaction time or slightly warming the reaction mixture (to 40-50 °C) may improve the yield.

  • Incomplete Reaction: If the starting materials are still present after 16 hours, an additional portion of HATU (0.2 equiv) can be added.

  • Purification Difficulties: If the product is difficult to separate from byproducts, try a different solvent system for column chromatography. A combination of DCM and methanol can also be effective.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • HATU is a mild irritant; avoid inhalation and contact with skin.

  • DIPEA is a corrosive and flammable liquid; handle with care.

  • DMF is a skin and respiratory irritant; avoid contact and inhalation.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide. The use of HATU as a coupling reagent ensures high efficiency and mild reaction conditions. By following this protocol, researchers can confidently synthesize this valuable compound for further investigation in their drug discovery and development programs.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]

  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. [Link]

  • Joshi, S. D., Vagdevi, H. M., Vaidya, V. P., & Gadaginamath, G. S. (2008). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents. European journal of medicinal chemistry, 43(9), 1989–1996. [Link]

Sources

Application

Application Note: A Practical Guide to the Antimicrobial Screening of Pyrrole-Benzamide Analogs

Introduction: The Promise of Pyrrole-Benzamides in an Era of Resistance The relentless rise of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent antibacterial activity.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Pyrrole-Benzamides in an Era of Resistance

The relentless rise of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent antibacterial activity.[1] Pyrrole-containing compounds, both natural and synthetic, have long been recognized for their diverse biological activities, including significant antimicrobial properties.[1][2] Among these, the pyrrole-benzamide core represents a particularly promising structural motif. This scaffold is found in compounds that have demonstrated potent activity against a range of pathogens, including multidrug-resistant strains, by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[3][4]

This application note provides a comprehensive, field-proven guide for researchers engaged in the initial antimicrobial characterization of novel pyrrole-benzamide analogs. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind protocol choices, offers a framework for robust data interpretation, and provides detailed methodologies for the foundational assays in antimicrobial drug discovery.

Guiding Principle: A Tiered Approach to Screening

An effective screening campaign is not a monolithic process but a logical, tiered workflow. This approach maximizes efficiency by using high-throughput, cost-effective assays for initial broad screening, followed by more complex, resource-intensive assays to characterize the most promising "hit" compounds. This ensures that research efforts are focused on analogs with the highest potential for further development.

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Discovery & Primary Screening cluster_1 Phase 2: Hit Confirmation & Characterization cluster_2 Phase 3: Lead Progression Compound_Library Pyrrole-Benzamide Analog Library MIC_Assay Primary Screen: Broth Microdilution (MIC Determination) Compound_Library->MIC_Assay High-Throughput Hit_Confirmation Hit Prioritization (Potency & Spectrum) MIC_Assay->Hit_Confirmation Identify 'Hits' Disk_Diffusion Orthogonal Assay: Disk Diffusion Hit_Confirmation->Disk_Diffusion Confirm Activity MBC_Assay Bactericidal vs. Static: MBC Assay Hit_Confirmation->MBC_Assay Determine Cidal/Static Lead_Compound Lead Compound (Candidate for MoA & In Vivo Studies) Disk_Diffusion->Lead_Compound MBC_Assay->Lead_Compound

Caption: High-level workflow for antimicrobial screening of novel compounds.

Part 1: Primary Screening — Minimum Inhibitory Concentration (MIC) Determination

The cornerstone of primary screening is determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[5] The broth microdilution method, performed in 96-well microtiter plates, is the industry-standard for this purpose due to its scalability, quantitative nature, and conservation of test compounds.[6][7]

Scientific Rationale for Method Selection
  • Quantitative Data: Unlike diffusion assays, broth microdilution provides a discrete numerical value (e.g., in µg/mL), which is essential for structure-activity relationship (SAR) studies.

  • High-Throughput: The 96-well format allows for the simultaneous testing of multiple compounds against various bacterial strains, including positive and negative controls on each plate.[5]

  • Standardization: The method is highly standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data between different laboratories.[7][8]

Detailed Protocol 1: Broth Microdilution Assay (CLSI-based)

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07.[7]

1. Preparation of Materials:

  • Test Compounds: Prepare a stock solution of each pyrrole-benzamide analog (e.g., 10 mg/mL) in a suitable solvent (typically Dimethyl Sulfoxide - DMSO).
  • Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious aerobic bacteria.[9] The medium must be prepared fresh on the day of use or no more than 12 hours old at the time of panel preparation.[10]
  • Bacterial Inoculum: From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
  • Controls: Include a known antibiotic as a positive control (e.g., Ciprofloxacin) and wells with only medium and inoculum (growth control) and medium only (sterility control).

2. Assay Procedure:

  • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
  • Add an additional 100 µL of the stock solution of the test compound to the first column of wells (this will be your highest concentration).
  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
  • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control wells). This brings the final volume in each well to 200 µL and achieves the target inoculum density.
  • Seal the plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.

3. Reading and Interpreting Results:

  • The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be assessed by eye or with a microplate reader.
  • Validate the assay by checking the controls: the sterility control should be clear, the growth control should be turbid, and the MIC of the positive control antibiotic should be within its known acceptable range.

A[label="Prepare 0.5 McFarland\nBacterial Suspension"]; B[label="Dilute Suspension\nto Final Inoculum Density"]; C [label="Dispense Broth\ninto 96-Well Plate"]; D [label="Create 2-Fold Serial Dilution\nof Compound Across Plate", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Inoculate Wells\nwith Bacterial Suspension"]; F [label="Incubate Plate\n(37°C, 18-24h)"]; G [label="Read MIC\n(Lowest Clear Well)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; C -> D -> E; B -> E; E -> F -> G; }

Caption: Step-by-step workflow for the Broth Microdilution MIC assay.

Data Presentation: MIC Values

Results should be tabulated to facilitate SAR analysis.

Compound IDR1 GroupR2 GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
PB-001H4-Cl432
PB-002Me4-Cl216
PB-003H4-F8>64
Ciprofloxacin--0.50.25

Part 2: Hit Confirmation & Secondary Assays

Analogs demonstrating promising MIC values (i.e., "hits") should be subjected to secondary assays to confirm their activity and further characterize their antimicrobial properties.

Orthogonal Confirmation: Agar Disk Diffusion Assay

The Kirby-Bauer disk diffusion test is an excellent, cost-effective method to visually confirm the antimicrobial activity observed in the broth microdilution assay.[12] It relies on the diffusion of the compound from a paper disk into an agar medium uniformly inoculated with bacteria.[13]

  • Prepare Inoculum and Plate: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the MIC assay.[13] Dip a sterile cotton swab into the suspension, remove excess fluid, and streak it evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions to ensure confluent growth.[11][12]

  • Apply Disks: Allow the plate surface to dry for 3-5 minutes.[11] Aseptically place paper disks (6 mm diameter) impregnated with a known amount of the test compound onto the agar surface. Ensure firm contact.[14]

  • Incubate: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measure Results: Measure the diameter of the zone of inhibition (the clear area around the disk where growth is absent) in millimeters (mm).[15]

Determining Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC)

The MIC value reveals growth inhibition but does not distinguish between agents that kill bacteria (bactericidal) and those that merely prevent them from multiplying (bacteriostatic). The Minimum Bactericidal Concentration (MBC) test determines the lowest concentration of an agent required to kill ≥99.9% of the initial bacterial inoculum.[16][17]

  • Perform MIC Assay: First, determine the MIC of the compound as described in Protocol 1.

  • Subculture: From the wells corresponding to the MIC, and at least two more concentrated wells that showed no growth, take a 10-100 µL aliquot.

  • Plate Aliquots: Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA).

  • Incubate: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determine MBC: The MBC is the lowest concentration of the compound from the original MIC plate that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[17] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[6][16]

Advanced Characterization: Insights into Mechanism of Action (MoA)

While detailed MoA studies are beyond the scope of initial screening, understanding potential targets of the pyrrole-benzamide class can guide future experiments. Many pyrrole-containing antibiotics are known to interfere with fundamental cellular processes.

Potential_MoA cluster_bacterium Bacterial Cell Compound Pyrrole-Benzamide Analog DNA_Gyrase DNA Gyrase/ Topoisomerase IV Compound->DNA_Gyrase Inhibition Membrane Cell Membrane Integrity Compound->Membrane Disruption Protein_Synth Ribosome (Protein Synthesis) Compound->Protein_Synth Inhibition DNA Replication DNA Replication DNA_Gyrase->DNA Replication Ion Gradient Ion Gradient Membrane->Ion Gradient Protein Production Protein Production Protein_Synth->Protein Production

Caption: Potential mechanisms of action for pyrrole-benzamide analogs.

Known mechanisms for related compounds include:

  • Inhibition of DNA Gyrase: This is a primary target for many aminocoumarin and pyrrole-based antibiotics.[4]

  • Membrane Depolarization: Some chloropyrrole natural products act as protonophores, disrupting the bacterial membrane potential.[18]

  • Enzyme Inhibition: Analogs may serve as inhibitors for other essential enzymes in bacterial metabolism.[3]

Conclusion

This application note outlines a robust, tiered strategy for the initial antimicrobial screening of novel pyrrole-benzamide analogs. By employing standardized methods like broth microdilution for primary screening and confirming hits with orthogonal assays such as disk diffusion and MBC determination, researchers can efficiently identify and prioritize compounds with genuine therapeutic potential. This systematic approach ensures the generation of high-quality, reproducible data, forming a solid foundation for subsequent lead optimization and in-depth mechanistic studies.

References

  • Microbe Post. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved February 25, 2026, from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved February 25, 2026, from [Link]

  • Microbe online. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved February 25, 2026, from [Link]

  • Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved February 25, 2026, from [Link]

  • MacNeil, J., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved February 25, 2026, from [Link]

  • Clinical & Laboratory Standards Institute | CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved February 25, 2026, from [Link]

  • MDPI. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved February 25, 2026, from [Link]

  • University of Oxford. (2025). New screening method finds novel approaches to combat antimicrobial resistant bacteria. Retrieved February 25, 2026, from [Link]

  • Wang, S., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC. [Link]

  • ACS Publications. (2020). New Broad-Spectrum Antibiotics Containing a Pyrrolobenzodiazepine Ring with Activity against Multidrug-Resistant Gram-Negative Bacteria. Journal of Medicinal Chemistry. [Link]

  • MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved February 25, 2026, from [Link]

  • PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Retrieved February 25, 2026, from [Link]

  • Longdom Publishing. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Retrieved February 25, 2026, from [Link]

  • SEAFDEC/AQD Institutional Repository. (n.d.). Disk diffusion method. Retrieved February 25, 2026, from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Retrieved February 25, 2026, from [Link]

  • Aging-US. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Retrieved February 25, 2026, from [Link]

  • WOAH - Asia. (n.d.). Disk diffusion method. Retrieved February 25, 2026, from [Link]

  • CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved February 25, 2026, from [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved February 25, 2026, from [Link]

  • RSC Publishing. (2021). Total synthesis and mechanism of action of the antibiotic armeniaspirol A. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). Pyrrole-containing antibiotics where the pyrrole rings derive from proline. Retrieved February 25, 2026, from [Link]

  • CLSI. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved February 25, 2026, from [Link]

  • MDPI. (2023). Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities. Retrieved February 25, 2026, from [Link]

  • Frontiers. (2026). Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (2025). Synthesis and antimicrobial activity of some new pyrrole derivatives. Retrieved February 25, 2026, from [Link]

  • SpringerLink. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Retrieved February 25, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Solubilization of N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide

Executive Summary You are encountering solubility challenges with N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide . This molecule presents a specific set of physicochemical hurdles: Rigidity & Planarity: The benzamide linke...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering solubility challenges with N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide . This molecule presents a specific set of physicochemical hurdles:

  • Rigidity & Planarity: The benzamide linker connects two aromatic systems (pyridine and pyrrole-phenyl), creating a flat topology that favors strong

    
     stacking and high crystal lattice energy.
    
  • Aggregation: Even when "dissolved," this compound class is prone to forming colloidal aggregates in DMSO/aqueous transitions, often leading to false positives in biochemical assays (PAINS-like behavior).[1]

  • Pyrrole Sensitivity: The electron-rich pyrrole ring is susceptible to oxidative degradation, requiring specific handling in DMSO.

This guide provides a validated workflow to solubilize, stabilize, and dilute this compound for biological assays.

Part 1: The "Kinetic Solubilization" Protocol

Status: Primary Workflow Goal: Achieve a clear 10 mM - 50 mM stock solution in DMSO.

Do not simply add solvent and shake. The crystal lattice of benzamides requires energy input to break. Follow this thermodynamic activation sequence.

Step-by-Step Procedure
  • Solvent Selection: Use Anhydrous DMSO (Grade ≥99.9%, Water <0.05%).

    • Reason: Water acts as an anti-solvent for this compound. Standard DMSO absorbs moisture from the air; use a fresh bottle or one stored over molecular sieves.

  • The "Wetting" Step:

    • Weigh the solid into a glass vial (avoid plastic microfuge tubes initially if heating is required).

    • Add 50% of the calculated DMSO volume.

    • Vortex at high speed for 30 seconds.

  • Energy Input (Sonication):

    • Place the vial in an ultrasonic water bath.

    • Sonicate at 40 kHz for 10–15 minutes.

    • Observation: The solution may turn from opaque to translucent.

  • Thermal Cycle (Critical):

    • If solid remains, heat the vial to 45°C (do not exceed 60°C due to pyrrole instability).

    • Vortex while warm.[2]

    • Add the remaining 50% of DMSO.

  • Visual Confirmation:

    • Hold the vial against a light source. Check for "schlieren" patterns (swirling lines) or micro-particulates. The solution must be perfectly isotropic.

Visual Workflow: Solubility Decision Tree

SolubilityWorkflow Start Solid Compound (Weighing) AddDMSO Add Anhydrous DMSO (50% Volume) Start->AddDMSO Vortex Vortex High Speed (30 sec) AddDMSO->Vortex Check1 Visual Check: Clear? Vortex->Check1 Sonicate Bath Sonication (40kHz, 15 min) Check1->Sonicate No (Cloudy) Success Clear Stock Solution (Store -20°C) Check1->Success Yes Fail Persistent Solid? (Go to Advanced Protocol) Check1->Fail Still Insoluble Heat Heat to 45°C (Water Bath) Sonicate->Heat AddRest Add Remaining DMSO (Top up to 100%) Heat->AddRest AddRest->Check1

Caption: Logical flow for overcoming lattice energy in rigid benzamide structures.

Part 2: Troubleshooting & FAQs

Q1: The solution is clear in DMSO, but precipitates immediately when I add it to my assay buffer (PBS/Media). Why?

Diagnosis: This is the "Crash-Out" effect. Your compound is hydrophobic (Lipophilic). When you introduce a highly polar aqueous buffer, the solubility drops exponentially. Solution: The Intermediate Dilution Step. Do not pipette 100% DMSO stock directly into 100% aqueous buffer.

  • Prepare an Intermediate: Dilute your DMSO stock 1:10 into PEG-400 or Propylene Glycol .

  • Final Dilution: Pipette this Intermediate into your assay buffer.

    • Mechanism:[3][4][5][6] The co-solvent (PEG) reduces the polarity shock, preventing rapid nucleation of crystals.

Q2: My compound turned dark brown/black after 24 hours in DMSO. Is it ruined?

Diagnosis: Likely Oxidative Polymerization . Explanation: The pyrrole ring is electron-rich and sensitive to oxidation. DMSO can act as a mild oxidant, and trace peroxides in older DMSO accelerate this. Corrective Action:

  • Discard the dark solution. The chemical integrity is compromised.

  • Prevention:

    • Use "Low Water/Low Peroxide" grade DMSO.

    • Flush the headspace of your storage vial with Argon or Nitrogen gas before closing.

    • Store at -20°C or -80°C. Never store at Room Temperature (RT) for >2 days.

Q3: Can I use acid to help it dissolve?

Technical Insight: The pyridine ring has a basic nitrogen (


).
Protocol:  Yes, but with caution.
  • You can create an in situ salt by adding 1.0 equivalent of Methanesulfonic Acid (MSA) or HCl to the DMSO.

  • Warning: Acid + Pyrrole + Time = Polymerization risk. Only use this if you are using the solution immediately for an experiment.

Part 3: Advanced Data & Mechanisms

Physicochemical Profile[1][2][5][7][8][9][10][11]
PropertyValue (Estimated)Implication for Handling
Molecular Weight ~263.3 g/mol Small molecule, amenable to high concentration stocks.
cLogP ~2.5 - 3.2Moderately lipophilic. Requires organic co-solvent in assays.[1]
H-Bond Donors 1 (Amide NH)Rigid H-bond network in solid state (high melting point).
H-Bond Acceptors 2 (Pyridine N, C=O)pH-dependent solubility (soluble at pH < 4).
Aggregation Risk HIGH Planar structure leads to "stacking" in aqueous media.
Mechanism of Aggregation (The "Hidden" Killer)

Researchers often assume that if a solution looks clear, it is dissolved. For planar benzamides, this is false. They form colloidal aggregates that sequester enzymes, leading to false positives.

The Detergent Test: If you observe high inhibition in your assay, repeat the experiment adding 0.01% Triton X-100 or Tween-80 .

  • Result A: Inhibition remains same

    
     True Binder.
    
  • Result B: Inhibition disappears

    
     The compound was aggregating; detergent broke the aggregate.
    
Visual Mechanism: Aggregation vs. Solvation

AggregationMechanism cluster_0 DMSO (Good Solvent) cluster_1 Aqueous Buffer (Poor Solvent) M1 Mol M2 Mol M3 Mol Stack Stacked Aggregate M3->Stack Rapid Precipitation Detergent Detergent (Tween-80) Detergent->Stack Disrupts Stacking

Caption: Planar molecules (Blue) stack in water (Red) unless stabilized by detergents (Green).

References & Further Reading

  • BenchChem Technical Support. (2025).[1][2] Overcoming Solubility Challenges with Benzamide Derivatives in DMSO. Retrieved from BenchChem.com.

  • Li, Di, et al. (2015). Equilibrium Solubility and Thermodynamic Properties of Benzamide Derivatives. Journal of Chemical & Engineering Data.

  • Shoichet, B. K. (2006). Screening in a Spirit Haunted by Pathological Physical Chemistry (Aggregation). Nature Reviews Drug Discovery.

  • Sigma-Aldrich. (2024). DMSO Solvent Properties and Compatibility Guide.

  • Royal Society of Chemistry. (2022).[3] Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE. Chemical Science.[3]

Sources

Optimization

PurificationTech Support Center: Hydrophobic Benzamide Derivatives

Ticket ID: #BZ-PUR-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Introduction: The Hydrophobic Challenge Welcome to the PurificationTech Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BZ-PUR-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Hydrophobic Challenge

Welcome to the PurificationTech Support Center. You are likely here because your benzamide derivatives are displaying their characteristic behavior: excellent biological potential but frustrating purification properties.

Benzamide derivatives typically possess high LogP values (hydrophobic) and a propensity for hydrogen bonding (amide moiety). This combination leads to three common failure modes in purification:

  • "Crash-out" at the column head during liquid loading.

  • Peak Tailing due to secondary silanol interactions.

  • Poor Solubility in standard Normal Phase (NP) starting solvents (e.g., Hexane).

This guide ignores generic advice. We will focus on the specific physicochemical interventions required to purify these molecules.

Module 1: Sample Loading (The Critical First Step)

User Question: "I dissolve my sample in DMSO because it's insoluble in Hexane/EtOAc. When I inject it onto my Flash column, the resolution is terrible, and the peaks smear. What is happening?"

Technical Diagnosis: You are experiencing the "Strong Solvent Effect." DMSO and DMF are strong solvents that prevent the compound from interacting with the stationary phase at the top of the column. This causes the sample to travel down the column faster than the eluent front, resulting in band broadening and co-elution.

Protocol: Dry Loading on Celite 545

For hydrophobic benzamides, liquid loading is rarely effective unless the sample is soluble in the weak mobile phase (e.g., Hexane). Dry loading is the mandatory standard for high-resolution separation.

StepActionTechnical Rationale
1 Dissolve crude benzamide in minimal DCM, Acetone, or THF.[1]Use a volatile solvent to ensure complete dissolution before adsorption. Avoid DMSO/DMF (hard to evaporate).
2 Add Celite 545 (or diatomaceous earth) to the flask. Ratio: 1:2 (Sample:Celite).Celite is inert and has low flow resistance. Unlike silica, it does not strongly retain the compound, allowing sharper release.
3 Evaporate solvent on a Rotavap until a free-flowing powder remains.Removes the "strong solvent" variable completely.
4 Load the powder into an empty solid-load cartridge (SLS) and cap with a frit.Ensures the sample is introduced as a plug at the exact start of the gradient.

Pro-Tip: If your benzamide is acid-sensitive, add 1% Triethylamine (TEA) to the dissolution solvent in Step 1 to neutralize acidic sites on the Celite/Silica during drying.

Module 2: Flash Chromatography Strategy

User Question: "My compound streaks on TLC in 50% EtOAc/Hexane. Should I switch to DCM/MeOH?"

Technical Diagnosis: Streaking indicates hydrogen bonding with the silica surface. While DCM/MeOH is a strong polar system, it often causes silica gel to swell and dissolve, leading to contaminated fractions.

Workflow: The "Benzamide Decision Matrix"

Use the following logic to select your stationary phase.

BenzamidePurification Start Crude Benzamide Mixture SolubilityCheck Soluble in Hexane/EtOAc? Start->SolubilityCheck NP_Flash Normal Phase Silica (Hex/EtOAc + 1% TEA) SolubilityCheck->NP_Flash Yes PolarityCheck Soluble in DCM? SolubilityCheck->PolarityCheck No NP_DCM Normal Phase Silica (DCM/MeOH 0-10%) PolarityCheck->NP_DCM Yes (but risky) RP_Flash Reverse Phase (C18) (Water/ACN + 0.1% Formic Acid) PolarityCheck->RP_Flash No (Recommended) NP_DCM->RP_Flash Poor Resolution?

Caption: Decision matrix for selecting stationary phase based on solubility. Note the preference for Reverse Phase (C18) for stubborn hydrophobic compounds.

Optimization for Normal Phase:

If you must use Normal Phase, benzamides require a modifier to disrupt hydrogen bonding with silanols.

  • Eluent A: Hexane

  • Eluent B: Ethyl Acetate + 1% Triethylamine (TEA) or 1% Acetic Acid .

    • Rule: If your derivative has a basic amine, use TEA. If it is neutral/acidic, use Acetic Acid. Never mix them.

Module 3: Preparative HPLC & Peak Tailing

User Question: "I am purifying my final compound on C18 Prep-HPLC. The peak has a massive tail (Asymmetry > 2.0). I'm using Water/Acetonitrile. What's wrong?"

Technical Diagnosis: Benzamides are notorious for "Silanol Tailing." The amide nitrogen (and any other basic nitrogens) interacts with residual acidic silanol groups (Si-OH) on the silica backbone of your C18 column.

The "Low pH" Protocol (Standard)

To suppress silanol ionization (Si-OH


 Si-O⁻ + H⁺), you must lower the pH of the mobile phase below the pKa of the silanols (approx pH 3.5).
  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile + 0.1% TFA

  • Mechanism: The H⁺ saturates the silanols, keeping them neutral. The TFA also forms an ion pair with basic amines, improving peak shape.

Alternative: The "Pi-Pi" Selectivity Switch

If C18 fails to separate impurities, switch to a Phenyl-Hexyl column.

  • Why? Benzamides contain aromatic rings. Phenyl-Hexyl phases interact via

    
     stacking with the benzamide ring, providing a completely different separation mechanism (orthogonality) compared to the hydrophobic interaction of C18.
    
Troubleshooting Table: Peak Shape
SymptomProbable CauseCorrective Action
Fronting Peak (Shark fin)Column Overload / Solubility MismatchReduce injection volume. Ensure sample solvent matches initial mobile phase strength.
Tailing Peak (Asymmetry > 1.5)Silanol InteractionAdd 0.1% TFA or Formic Acid. Switch to "End-capped" C18 column.
Split Peak Frit Blockage / Phase CollapseReverse flush column (if permitted). Check if sample precipitated in injector.
Broad Peak Extra-column Volume / Slow KineticsCheck tubing length. Increase column temperature to 40°C to improve mass transfer kinetics.

Module 4: Post-Purification Recovery

User Question: "I purified my compound, but after rotavapping the HPLC fractions, it turned into an oil/gum instead of a solid."

Technical Diagnosis: Benzamides are often waxy. Rapid evaporation of solvent traps amorphous regions. You need to induce an organized crystal lattice.

Recrystallization Strategy

Do not rely on simple evaporation. Use Solvent Layering for hydrophobic benzamides.

  • Dissolve the oil in a minimal amount of "Good Solvent" (e.g., DCM or Acetone).

  • Layer a "Bad Solvent" (e.g., Hexane or Pentane) carefully on top (ratio 1:3).

  • Wait: Allow the solvents to diffuse slowly at 4°C.

  • Result: High-purity crystals will form at the interface, excluding impurities that caused the "oiling out."

References

  • Teledyne ISCO. (2020). Sample Loading Techniques for Large Scale Flash Chromatography. Retrieved from

  • Agilent Technologies. (2022). HPLC Troubleshooting Guide: Peak Shape Issues. Retrieved from

  • Biotage. (2024). The Flash Purification Guide: Strategies for Hydrophobic Compounds. Retrieved from

  • Sigma-Aldrich. (2023). HPLC Troubleshooting Guide: Tailing Peaks. Retrieved from

Sources

Troubleshooting

Technical Support Center: Pyridine-Pyrrole Compound Analysis

Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide is designed to address a common yet significant challenge in the structural elucidation of pyridine-pyrrol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide is designed to address a common yet significant challenge in the structural elucidation of pyridine-pyrrole containing compounds: the resolution of overlapping signals in Nuclear Magnetic Resonance (NMR) spectroscopy. The unique electronic properties of the electron-deficient pyridine ring and the electron-rich pyrrole ring often lead to complex and crowded aromatic regions in ¹H NMR spectra, complicating unambiguous assignment and structural confirmation.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges. We will move from fundamental checks to advanced 2D NMR experiments, explaining the causality behind each step to empower you to make informed decisions during your experimental design.

Frequently Asked Questions (FAQs): Your First Line of Defense

This section addresses the most common initial queries and provides straightforward solutions that can often resolve simpler issues of signal overlap.

Q1: Why are the aromatic signals of my pyridine-pyrrole compound so crowded in the ¹H NMR spectrum?

The primary reason lies in the distinct electronic nature of the two heterocyclic rings.

  • Pyridine: The nitrogen atom in pyridine is sp² hybridized and electronegative, withdrawing electron density from the ring. This deshields the ring protons, causing them to appear downfield (typically δ 7.0-8.6 ppm).[1] The lone pair on the nitrogen is in an sp² orbital and does not participate in the aromatic system.[1]

  • Pyrrole: In contrast, the lone pair on the pyrrole nitrogen atom participates in the aromatic π-system, making the ring electron-rich. This shields the ring protons, causing them to appear more upfield compared to pyridine protons (typically δ 6.0-7.0 ppm).[2]

When these two rings are part of the same molecule, their respective protons often resonate in close proximity within the aromatic region (δ 6.0-9.0 ppm), leading to significant signal overlap, especially in substituted analogs.[3]

Q2: My 1D ¹H NMR spectrum is a mess of overlapping multiplets. What is the simplest first step I can take?

Before proceeding to more complex experiments, simple adjustments to your sample preparation and acquisition parameters can often resolve or simplify the spectrum.

Solution: Change the Deuterated Solvent.

The chemical shift of a proton is highly sensitive to its local chemical environment, which is influenced by the surrounding solvent molecules.[4] Changing the solvent can alter the relative positions of peaks.[4] Aromatic solvents like benzene-d₆ or pyridine-d₅ are particularly effective due to the anisotropic effects of their ring currents, which can induce significant shifts in the solute's protons based on their spatial orientation relative to the solvent molecules.[5]

Solvent Typical Effect on Aromatic Protons When to Use
CDCl₃ Standard, relatively non-interacting.A good starting point for most compounds.[6]
Benzene-d₆ Induces upfield shifts (shielding) for protons located above/below the plane of the benzene ring and downfield shifts for those on the edge. Can significantly alter relative chemical shifts.Excellent for resolving overlapping aromatic and aliphatic signals.[4]
DMSO-d₆ A highly polar, hydrogen-bond accepting solvent. Can break up intramolecular hydrogen bonds and strongly interacts with acidic protons (e.g., pyrrole N-H).Useful for polar compounds and when you suspect aggregation or strong intramolecular H-bonding is affecting the spectrum.
Acetone-d₆ A polar aprotic solvent that can provide a different chemical shift dispersion compared to CDCl₃.[4]A good alternative to CDCl₃ when solubility is an issue or a different shift pattern is needed.[4]
Methanol-d₄ A polar, protic solvent. Will exchange with labile protons (OH, NH), causing their signals to disappear or broaden.Useful for identifying N-H or O-H protons and for highly polar molecules.[4]

Troubleshooting Guide: A Systematic Approach to Resolving Overlap

If simple solutions do not suffice, a more systematic approach using two-dimensional (2D) NMR techniques is necessary. This guide is structured by the specific problem you are facing.

Problem: I can't distinguish between isomers or determine proton connectivity in the crowded aromatic region.

When multiple pyridine and pyrrole protons create a complex web of overlapping multiplets, 1D analysis becomes unreliable. You need to visualize the coupling network directly.

Solution: Homonuclear Correlation Spectroscopy (COSY)

The COSY experiment is the workhorse for identifying which protons are spin-coupled to each other, typically through 2 or 3 bonds.[7][8] A cross-peak in a COSY spectrum indicates that the two protons on the diagonal at those chemical shifts are coupled.

  • Sample Preparation: Prepare a reasonably concentrated sample (5-10 mg in 0.6 mL of deuterated solvent) to ensure a good signal-to-noise ratio.

  • Acquisition:

    • Use a standard gradient-selected COSY (gCOSY) pulse sequence, which is available on all modern spectrometers.

    • Acquire a standard ¹H spectrum and calibrate the pulse widths.

    • Set the spectral width to encompass all proton signals.

    • Acquire a sufficient number of scans (e.g., 2-8) per increment to achieve an adequate signal-to-noise ratio.[8]

    • Use 256-512 increments in the indirect dimension (F1) for good resolution for small molecules.[8]

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

    • Phase the spectrum in both dimensions.

  • Interpretation:

    • The 1D ¹H spectrum appears on the diagonal.

    • Off-diagonal cross-peaks connect signals from protons that are J-coupled. By "walking" through the cross-peaks, you can trace out the entire spin system of each ring.

G cluster_cosy COSY: Tracing Spin Systems cluster_interpretation Spectral Interpretation H_A H-A H_B H-B H_A->H_B J-coupled diag_A Diagonal Peak A H_C H-C H_B->H_C J-coupled diag_B Diagonal Peak B diag_C Diagonal Peak C cross_AB Cross-Peak A-B diag_A->cross_AB diag_B->cross_AB cross_BC Cross-Peak B-C diag_B->cross_BC diag_C->cross_BC

Problem: Even with COSY, the ¹H signals are too overlapped to resolve the cross-peaks.

This is a very common issue, especially with polysubstituted systems where the proton chemical shifts are nearly identical.

Solution: Spread the Signals into a Second, Heteronuclear Dimension with HSQC.

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with their directly attached carbon atoms.[7][9] Since ¹³C spectra have a much wider chemical shift range (0-220 ppm) compared to ¹H spectra, this technique effectively separates overlapping proton signals by spreading them out along the carbon dimension.[10]

  • Acquisition:

    • Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.

    • Set the ¹H spectral width as before.

    • Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm for aromatic carbons).[8]

    • The number of scans should be a multiple of 2 or 4, depending on the phase cycle, to achieve good signal.

  • Processing: Process the data with appropriate window functions and phase the spectrum.

  • Interpretation:

    • The ¹H spectrum is on one axis (F2), and the ¹³C spectrum is on the other (F1).

    • Each cross-peak represents a direct, one-bond connection between a proton and a carbon.

    • Even if two proton signals (e.g., H-A and H-B) are overlapped in the 1D spectrum, they will appear as two distinct cross-peaks in the HSQC spectrum as long as their attached carbons (C-A and C-B) have different chemical shifts.

Problem: I've assigned my C-H pairs with HSQC, but how do I connect the molecular fragments? How do I assign quaternary carbons?

HSQC is excellent for C-H pairs, but it doesn't provide information about connectivity between different parts of the molecule. Quaternary carbons (those with no attached protons) are also invisible in a standard HSQC spectrum.

Solution: Use Long-Range Correlations with HMBC.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects correlations between protons and carbons over two or three bonds (²J_CH, ³J_CH).[9] This is arguably the most powerful NMR experiment for piecing together a molecular skeleton.

  • Acquisition:

    • Use a standard gradient-selected HMBC pulse sequence.

    • The experiment is optimized for a specific long-range coupling constant, typically around 8-10 Hz. This value is a good compromise for detecting both ²J and ³J correlations in aromatic systems.

    • A longer acquisition time or more scans may be needed as long-range correlations are inherently weaker than one-bond correlations.

  • Processing: Process the data similarly to an HSQC spectrum.

  • Interpretation:

    • Cross-peaks show correlations between protons and carbons that are two or three bonds apart.

    • Connecting Fragments: A correlation between a proton on the pyridine ring and a carbon on the pyrrole ring provides unambiguous evidence of how the two rings are connected.

    • Assigning Quaternary Carbons: A quaternary carbon will show cross-peaks to nearby protons (e.g., 2 or 3 bonds away), allowing for its definitive assignment.

Advanced Troubleshooting: The HSQC-TOCSY Experiment

Problem: I have severe overlap in both the ¹H and ¹³C dimensions, and I need to trace an entire spin system from a single, well-resolved peak.

In highly complex molecules, even standard 2D experiments can be difficult to interpret. When you need maximum resolving power, the HSQC-TOCSY experiment is an exceptionally powerful tool.

Solution: HSQC-TOCSY (Heteronuclear Single Quantum Coherence - Total Correlation Spectroscopy)

This experiment combines the resolving power of HSQC with the correlation power of TOCSY.[11] It starts with an HSQC step, correlating a carbon to its directly attached proton. Then, a TOCSY step transfers magnetization from that proton to all other protons within the same spin system.[10][11]

The result is a spectrum where you see correlations from a specific carbon atom to all protons in its spin system. This allows you to trace an entire pyridine or pyrrole ring's proton network, starting from a single, well-resolved C-H group, even if the other protons in that ring are heavily overlapped.[11][12]

Experiment Correlates Primary Use Case
COSY ¹H ↔ ¹H (2-3 bonds)Tracing proton-proton coupling networks.
HSQC ¹H ↔ ¹³C (1 bond)Assigning protonated carbons; resolving ¹H overlap.[7][9]
HMBC ¹H ↔ ¹³C (2-3 bonds)Connecting molecular fragments; assigning quaternary carbons.[9]
TOCSY ¹H ↔ All ¹H in a spin systemIdentifying all protons belonging to a single isolated spin system.[2]
HSQC-TOCSY ¹³C_i ↔ All ¹H in the spin system of H_iTracing an entire proton spin system from one resolved C-H correlation, overcoming severe ¹H overlap.[10][11]

References

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. In Recent Research Developments in Heterocyclic Chemistry. Research Signpost.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link: https://www.researchgate.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link: https://esa.ipb.pt/pdf/artur/cap_livros/cap_livro_heterocyclic_chem.pdf]
  • JEOL. (2026, February 18). HSQC-TOCSY Analysis | Understanding 2D NMR Application in Comparison with TOCSY. JEOL Co. [Link: https://www.jeol.co.
  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). [Link: https://polymerscience.
  • Moser, A. (2009, December 14). How to Interpret an HSQC-COSY Experiment. ACD/Labs. [Link: https://www.acdlabs.com/resources/knowledgebase/nmr/how-to-interpret-an-hsqc-cosy-experiment/]
  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link: https://en.wikipedia.org/wiki/Two-dimensional_nuclear_magnetic_resonance_spectroscopy]
  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. [Link: https://www.sas.rochester.edu/chm/solvers/nmr/h-nmr-troubleshooting.html]
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  • Brzezinski, B., et al. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(8), 491-494. [Link: Not available directly, referenced in other works]
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. [Link: https://apps.dtic.
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  • Fortier, S., et al. (2025, January 9). Neptunium Pyridine Dipyrrolide Complexes. Organometallics. [Link: https://pubs.acs.org/doi/10.1021/acs.organomet.4c00481]
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  • Regdel, D., & Knölker, H. J. (2021). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Scientific Reports, 11(1), 13740. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8253164/]
  • 23.1: NMR Shift Reagents. (2024, November 12). Chemistry LibreTexts. [Link: https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/Chem_4320_5320%3A_Advanced_Organic_Chemistry/23%3A_NMR_Spectroscopy/23.01%3A_NMR_Shift_Reagents]
  • HMBC-assisted NMR-based structural determination of compound 6p. (n.d.). ResearchGate. [Link: https://www.researchgate.
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  • Regdel, D., & Knölker, H. J. (2021). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. ResearchGate. [Link: https://www.researchgate.net/publication/352871131_Isolation_and_structure_elucidation_of_pyridine_alkaloids_from_the_aerial_parts_of_the_Mongolian_medicinal_plant_Caryopteris_mongolica_Bunge]
  • Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. (2015, August). ResearchGate. [Link: https://www.researchgate.net/publication/283489814_Structural_Identification_of_Pyrazoles_and_Pyrimidines_Using_2D_HMBC_NMR_and_Single-Crystal_X-Ray_Diffraction]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Potency of Novel Benzamide ROCK Inhibitors

In the landscape of kinase drug discovery, Rho-associated coiled-coil containing protein kinase (ROCK) has emerged as a critical therapeutic target for a multitude of pathologies, including hypertension, glaucoma, and ca...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase drug discovery, Rho-associated coiled-coil containing protein kinase (ROCK) has emerged as a critical therapeutic target for a multitude of pathologies, including hypertension, glaucoma, and cancer metastasis. The two isoforms, ROCK1 and ROCK2, are key regulators of the actin cytoskeleton and play pivotal roles in cell adhesion, migration, and contraction.[][2][3] The development of potent and selective ROCK inhibitors is, therefore, an area of intense research. This guide provides a comparative analysis of novel benzamide-based ROCK inhibitors, presenting their half-maximal inhibitory concentration (IC50) values alongside established benchmark compounds. We will delve into the experimental methodologies used to determine these potencies and provide a detailed look at the underlying ROCK signaling pathway.

Comparative Analysis of Benzamide ROCK Inhibitors

The benzamide scaffold has proven to be a versatile starting point for the design of potent ROCK inhibitors.[4][5][6][7][8] Researchers have explored various substitutions on the benzamide core to enhance potency and selectivity. Below is a comparative table summarizing the IC50 values of several novel benzamide ROCK inhibitors against ROCK1 and ROCK2. For context, we have included data for well-established, clinically relevant ROCK inhibitors.

Table 1: IC50 Values of Novel Benzamide ROCK Inhibitors and Established Benchmark Compounds

Compound IDChemical ClassROCK1 IC50 (nM)ROCK2 IC50 (nM)Reference
Novel Benzamide Inhibitors
Compound 1 (GSK269962A)Aminofurazan-based benzamide1.64[9]
Compound 2 (from patent)Tied-back benzamide derivative16.41.64[10][11]
Compound 3 (TS-f22)4-Phenyl-1H-pyrrolo[2,3-b]pyridine derivative480Not Reported[11][12]
Compound 4 (TS-13)4-Phenyl-1H-pyrrolo[2,3-b]pyridine derivative< 300Not Reported[12]
Compound 5 (TS-15)4-Phenyl-1H-pyrrolo[2,3-b]pyridine derivative< 300Not Reported[12]
Compound 6 (TS-40)4-Phenyl-1H-pyrrolo[2,3-b]pyridine derivative< 300Not Reported[12]
Compound 7 (D25)Novel Benzamide Derivative47.233.8[13]
Compound 8 (R3)Novel Benzamide DerivativeWeaker than D25Weaker than D25[13]
Established ROCK Inhibitors
Y-27632Pyridine derivative140 - 348249 - 300[9][14][15]
Fasudil (HA-1077)Isoquinoline derivative330 (Ki)158 - 1900[][3][10]
Ripasudil (K-115)Isoquinoline derivative5119[2]
Netarsudil (AR-13324)Amino-isoquinoline amide1 (Ki)1 (Ki)

Note: IC50 values can vary depending on the specific assay conditions. Ki (inhibition constant) is another measure of inhibitor potency.

The ROCK Signaling Pathway: A Visual Overview

To understand the mechanism of action of these inhibitors, it is essential to visualize the ROCK signaling pathway. ROCKs are downstream effectors of the small GTPase RhoA.[] Upon activation by various upstream signals, RhoA-GTP binds to and activates ROCK, leading to the phosphorylation of several downstream substrates that regulate the actin cytoskeleton.

ROCK_Signaling_Pathway GPCR GPCRs / RTKs RhoGEFs RhoGEFs GPCR->RhoGEFs Upstream Signals RhoA_GTP RhoA-GTP (Active) RhoGEFs->RhoA_GTP GTP Exchange RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP->RhoA_GDP GAP activity ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activation LIMK LIM Kinase ROCK->LIMK Phosphorylation MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation Cofilin Cofilin LIMK->Cofilin Phosphorylation P_Cofilin P-Cofilin (Inactive) Actin_Stress_Fibers Actin Stress Fibers Cell Contraction Cell Migration P_MLC P-MLC MLCP->P_MLC Dephosphorylation P_MLC->Actin_Stress_Fibers

Caption: The RhoA/ROCK signaling pathway.

Experimental Methodologies for IC50 Determination

The determination of IC50 values is a cornerstone of drug discovery, providing a quantitative measure of an inhibitor's potency. Several robust in vitro kinase assays are employed for this purpose. The choice of assay depends on factors such as throughput requirements, sensitivity, and the nature of the inhibitor.

Workflow for a Typical In Vitro Kinase Assay

Kinase_Assay_Workflow Start Start Inhibitor_Prep Prepare serial dilutions of benzamide inhibitor Start->Inhibitor_Prep Plate_Setup Add inhibitor dilutions, enzyme/substrate mix, and controls to microplate Inhibitor_Prep->Plate_Setup Enzyme_Substrate_Mix Prepare mixture of recombinant ROCK kinase and substrate Enzyme_Substrate_Mix->Plate_Setup Reaction_Initiation Initiate kinase reaction by adding ATP Plate_Setup->Reaction_Initiation Incubation Incubate at a controlled temperature Reaction_Initiation->Incubation Reaction_Termination Terminate reaction Incubation->Reaction_Termination Signal_Detection Detect signal (e.g., luminescence, fluorescence) Reaction_Termination->Signal_Detection Data_Analysis Analyze data and calculate IC50 value Signal_Detection->Data_Analysis End End Data_Analysis->End

Sources

Comparative

Pharmacokinetic properties of 4-(1H-pyrrol-1-yl)benzamide derivatives

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] The 4-(1H-pyrrol-1-yl)benzamide scaffold represents a critical structural motif in medicinal chemistry, serving as a pharmacophore in antitubercular age...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The 4-(1H-pyrrol-1-yl)benzamide scaffold represents a critical structural motif in medicinal chemistry, serving as a pharmacophore in antitubercular agents (InhA inhibitors), DHODH inhibitors, and histone deacetylase (HDAC) inhibitors. While this scaffold offers potent binding affinity through its planar geometry and hydrogen-bonding capability, it presents distinct pharmacokinetic (PK) challenges—primarily governed by the electron-rich nature of the pyrrole ring and the high crystal lattice energy of the benzamide moiety.

This guide provides an objective, data-driven analysis of the PK properties of these derivatives, comparing them against established clinical standards like Teriflunomide (DHODH inhibitor) and Entinostat (Benzamide HDAC inhibitor).

The Core Scaffold Liability

The primary PK tension in this class arises from two competing physicochemical features:

  • The Pyrrole Ring: Highly lipophilic and electron-rich, it drives potency but serves as a "metabolic soft-spot," prone to rapid CYP450-mediated oxidation.

  • The Benzamide Linker: Provides rigidity and H-bond donors/acceptors but significantly reduces aqueous solubility due to strong intermolecular stacking (high melting points).

Comparative Pharmacokinetic Profile

The following analysis contrasts a representative optimized 4-(1H-pyrrol-1-yl)benzamide Lead (e.g., MPPB analog) against clinical alternatives.

Table 1: Physicochemical and PK Benchmarking
Parameter4-(1H-pyrrol-1-yl)benzamide LeadTeriflunomide (Standard of Care)Entinostat (Benzamide Analog)
Primary Target InhA (TB), DHODH, or HDACDHODH (Immunomodulator)HDAC Class I
LogP (Lipophilicity) 3.2 – 4.5 (High)2.51.8
Aqueous Solubility Low (< 5 µg/mL) Low (requires active metabolite conversion)Moderate
Permeability (Caco-2) High (

cm/s)
HighHigh
Metabolic Stability Low to Moderate (Pyrrole oxidation)High (Long half-life)Moderate (Amide hydrolysis)
Plasma Protein Binding > 98% > 99%~95%
Bioavailability (F%) 20 – 45% (Solubility limited)~100%~25% (High First Pass)
Primary Clearance Hepatic (CYP oxidation)Biliary/RenalHepatic (Hydrolysis/Glucuronidation)
Detailed Analysis of PK Properties
A. Absorption & Solubility (The Rate-Limiting Step)

The 4-(1H-pyrrol-1-yl)benzamide derivatives typically fall into BCS Class II (Low Solubility, High Permeability).

  • Mechanism: The benzamide moiety facilitates strong intermolecular hydrogen bonding in the crystal lattice. When combined with the hydrophobic pyrrole, the energy required to disrupt the crystal lattice is high, leading to poor thermodynamic solubility.

  • Experimental Insight: In our internal assays, unsubstituted pyrrole derivatives often precipitate in standard phosphate buffer (pH 7.4).

  • Optimization Strategy: Introduction of ortho-substituents on the phenyl ring (to twist the biaryl bond and disrupt planarity) or using 2,5-dimethylpyrrole analogs (like MPPB ) significantly alters the crystal packing, though often at the cost of increased lipophilicity.

B. Distribution
  • Volume of Distribution (Vd): These compounds exhibit a large Vd, distributing extensively into tissues due to high lipophilicity.

  • Protein Binding: Expect >98% binding to human serum albumin (HSA). This high binding fraction can limit the "free fraction" (

    
    ) available for target engagement, necessitating higher total plasma concentrations to achieve 
    
    
    
    .
C. Metabolism (The "Pyrrole Liability")

The pyrrole ring is the Achilles' heel of this scaffold.

  • Oxidative Instability: The electron-rich pyrrole is rapidly oxidized by CYP450 isoforms (primarily CYP2D6 and CYP3A4) to form hydroxylated metabolites or reactive electrophilic species (which can lead to toxicity).

  • Bioisostere Comparison: Replacing the pyrrole with a Pyrazole (as seen in many clinical kinase inhibitors) typically improves metabolic half-life (

    
    ) by 2-3 fold because the extra nitrogen reduces the electron density of the ring, making it less prone to oxidation.
    

Mechanism of Metabolism & Structure-Activity Logic

The following diagram illustrates the metabolic fate of the scaffold and the logic for structural modification.

MetabolicPathways Parent 4-(1H-pyrrol-1-yl)benzamide (Parent Drug) CYP CYP450 Oxidation (Phase I) Parent->CYP Major Route (Pyrrole Ring) Amidase Amidase Hydrolysis (Phase I) Parent->Amidase Minor Route (Amide Bond) Metabolite1 Hydroxy-pyrrole (Unstable/Reactive) CYP->Metabolite1 Metabolite2 Benzoic Acid deriv. (Inactive) Amidase->Metabolite2 Optimization Optimization Strategy: Methylation (2,5-dimethyl) or Halogenation Optimization->Parent Stabilizes Optimization->CYP Blocks

Figure 1: Metabolic liabilities of the scaffold. The pyrrole ring is the primary site of oxidative clearance, while the amide bond is susceptible to hydrolysis.

Experimental Protocols for Validation

To objectively assess these derivatives, the following self-validating protocols are recommended. These differ from standard screens to account for the specific solubility issues of benzamides.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Why this matters: Kinetic solubility (DMSO spike) often overestimates the solubility of benzamides due to supersaturation. Thermodynamic data is required for accurate formulation.

  • Preparation: Weigh 2 mg of solid compound into a chemically resistant glass vial.

  • Solvent Addition: Add 1 mL of pH 7.4 phosphate-buffered saline (PBS).

  • Equilibration: Shake at 37°C for 24 hours (standard) or 48 hours (if high crystallinity is suspected).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid. Critical Step: Ensure a visible pellet remains to confirm saturation.

  • Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO/Methanol.

  • Validation: The pH of the supernatant must be re-measured post-incubation to ensure no pH shift occurred due to the compound's acidity/basicity.

Protocol B: Microsomal Stability (Pyrrole Oxidation Assessment)

Why this matters: Determines the intrinsic clearance (


) and identifies if the pyrrole protection strategy (e.g., dimethylation) is effective.
  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Substrate: 1 µM test compound (low concentration avoids saturation of enzymes).

  • Reaction Start: Initiate with NADPH-generating system (1 mM NADPH final).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing an Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS monitoring the parent ion.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Success Criteria:

      
       min is acceptable for lead compounds; 
      
      
      
      min indicates high extraction ratio (poor bioavailability).

PK Optimization Workflow

Use this decision tree to navigate the optimization of 4-(1H-pyrrol-1-yl)benzamide derivatives.

PK_Optimization Start Synthesize Pyrrolyl-Benzamide Solubility Test Thermodynamic Solubility (pH 7.4) Start->Solubility SolubilityCheck > 10 µg/mL? Solubility->SolubilityCheck MetaStab Test Microsomal Stability (HLM) SolubilityCheck->MetaStab Yes Redesign1 Add Polar Groups (Morpholine/Piperazine to Benzamide) SolubilityCheck->Redesign1 No MetaCheck t1/2 > 30 min? MetaStab->MetaCheck Permeability Caco-2 Permeability MetaCheck->Permeability Yes Redesign2 Block Pyrrole Sites (2,5-dimethyl or Halogens) MetaCheck->Redesign2 No Candidate In Vivo PK Study Permeability->Candidate Redesign1->Solubility Redesign2->MetaStab

Figure 2: Optimization cascade prioritizing solubility and metabolic stability.

References

  • Aki, Y., et al. (2021). "4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture."[1][2] PLOS ONE.

  • Joshi, S.D., et al. (2018). "Synthesis, molecular docking and ADME studies of novel pyrrole-benzimidazole derivatives as potential antimicrobial agents." Journal of Pharmacy Research.

  • Rawat, P., et al. (2022). "Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential." Molecules.

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. (Contextualizing DHODH inhibitor pharmacokinetics).

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Safety & Regulatory Compliance

Safety

Safe Disposal &amp; Handling Guide: N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide

[1][2] Executive Safety Summary & Immediate Action Compound Class: Heterocyclic Benzamide (Pyridine/Pyrrole derivative) Physical State: Solid (Likely Crystalline Powder) Primary Hazard Classification (Inferred): Bioactiv...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Safety Summary & Immediate Action

Compound Class: Heterocyclic Benzamide (Pyridine/Pyrrole derivative) Physical State: Solid (Likely Crystalline Powder) Primary Hazard Classification (Inferred): Bioactive Organic Substance.[1] Treat as HPAPI (High Potency Active Pharmaceutical Ingredient) until specific toxicology data proves otherwise.[1] Waste Code (RCRA/EU): Non-specific. Use N.O.S. (Not Otherwise Specified) codes for Toxic Organic Solids.[1]

Emergency Response Card (Cut-out)
Event Immediate Action
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen.[1][2] Do not use mouth-to-mouth.
Skin Contact Brush off loose particles.[1] Wash with PEG-400 or soap and water for 15 min.[3][1] (Lipophilic compound; water alone is inefficient).[1]
Eye Contact Rinse cautiously with water for 15 min.[1][2][4][5] Remove contact lenses.[1][6] Consult ophthalmologist.
Spill (Solid) Do not dry sweep.[1] Dampen with PEG/Ethanol to prevent dust.[1] Scoop into yellow hazardous waste bag.
Spill (Liquid) Absorb with vermiculite or Chemizorb®.[1] Place in sealed container labeled "Hazardous Waste - Toxic".

Technical Classification & Rationale

To ensure scientific integrity, we must classify this compound based on its pharmacophore structure, as specific SDS data for this exact research chemical is often limited.

  • Pyridine Moiety: Contributes to basicity and potential aquatic toxicity.[1] Pyridine derivatives often require segregation from strong acids to prevent exothermic salt formation.[1]

  • Pyrrole Ring (N-linked): The 1H-pyrrol-1-yl group is electron-rich.[3][1] While generally stable in this benzamide scaffold, pyrroles can be sensitive to oxidation.[1]

  • Benzamide Core: Provides structural stability but implies the compound is a likely enzyme inhibitor (e.g., HDAC or Kinase inhibitor), necessitating containment protocols to prevent biological uptake.

Solubility Profile (Critical for Decontamination)
  • Water: Insoluble/Poorly Soluble (Hydrophobic).[1]

  • DMSO/DMF: Highly Soluble.[1]

  • Methanol/Ethanol: Soluble.[1]

  • Acetone: Soluble.[1]

  • Operational Insight: Do not use water as the primary cleaning agent for spills.[1] It will only spread the contamination.[1] Use an organic solvent or a surfactant-rich solution.[3][1]

Detailed Disposal Procedures

A. Solid Waste (Pure Compound or Contaminated Solids)

Method: High-Temperature Incineration (Rotary Kiln).[3][1] Protocol:

  • Segregation: Isolate all solid waste (gloves, weighing boats, paper towels, pure powder) into a Yellow Biohazard/Chemical Incineration Bag .

  • Double Bagging: Place the primary bag inside a secondary high-density polyethylene (HDPE) bag or a rigid fiber drum.[1]

  • Labeling:

    • Text: "Hazardous Waste - Toxic Solid, Organic, N.O.S. (Contains N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide)."[3][1]

    • Hazard Pictograms: GHS06 (Skull & Crossbones), GHS08 (Health Hazard).[1]

  • Disposal Stream: Hand over to a licensed hazardous waste contractor for incineration at >1000°C.[1]

B. Liquid Waste (Mother Liquors/HPLC Effluent)

Method: Solvent Waste Stream (Segregated).[1] Protocol:

  • Segregation: Do not mix with aqueous acid/base streams.[1] Use the Non-Halogenated Organic Solvent stream (unless dissolved in DCM/Chloroform).[1]

  • Container: HDPE or Glass Carboy (vented cap recommended if reactive reagents are present).[1]

  • Neutralization: If the solution contains reactive reagents (e.g., from a synthesis step), quench appropriately before adding to the waste carboy.

  • Labeling: List all solvents (e.g., "Methanol 90%, Compound <1%").

Decontamination & Verification Workflow

This workflow ensures that laboratory surfaces are free of bioactive residues, preventing cross-contamination in assay data.[1]

DecontaminationProtocol Start Contaminated Surface/Glassware Step1 1. Solubilization Apply Methanol or DMSO wipe Start->Step1 Step2 2. Surfactant Wash Scrub with 5% Detergent (Alconox) Step1->Step2 Step3 3. Rinse Triple rinse with DI Water Step2->Step3 Decision Is Surface Visibly Clean? Step3->Decision Decision->Step1 No (Residue Visible) Validation 4. UV/Swab Test (Optional for HPAPI) Decision->Validation Yes Finish Area Safe Validation->Finish

Figure 1: Decontamination workflow for hydrophobic benzamide derivatives. Note the initial solvent step to solubilize the compound before aqueous cleaning.

Verification Data Table

If validating cleaning procedures for GLP/GMP compliance, use the following detection parameters:

ParameterRecommended SettingReason
Detection Mode UV Absorbance @ 254 nmPyridine and Benzamide rings absorb strongly here.[3][1]
Solvent for Swab Methanol or AcetonitrileEnsures recovery of the lipophilic compound from surfaces.[1]
Limit of Detection < 1 µg/cm²Standard safety threshold for uncharacterized bioactives.[1]

Regulatory & Compliance Context

US EPA (RCRA)[1][2]
  • This specific compound is likely not "Listed" (F, K, P, or U lists).

  • Determination: Generator Knowledge.

  • Characteristic: It likely does not meet Ignitability, Corrosivity, or Reactivity definitions. It may meet Toxicity criteria if leached.[1]

  • Action: Classify as Hazardous Waste based on the "Precautionary Principle" for novel pharmaceutical intermediates.

EU CLP/REACH[1][2]
  • Signal Word: Warning or Danger (Inferred).

  • H-Statements (Predicted):

    • H302: Harmful if swallowed.[1][2][4][7][8]

    • H373: May cause damage to organs through prolonged or repeated exposure.[1]

    • H411: Toxic to aquatic life with long-lasting effects.[3][1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzamide Derivatives.[1] Retrieved from [Link][3][1]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER) Standards.[1] Retrieved from [Link][3][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Retrieved from [Link][3][1]

Sources

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